molecular formula C6H5N3O3 B1291603 5-(Azidomethyl)furan-2-carboxylic acid

5-(Azidomethyl)furan-2-carboxylic acid

カタログ番号: B1291603
分子量: 167.12 g/mol
InChIキー: NIIXHKOGJUSUTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(Azidomethyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5N3O3 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azidomethyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azidomethyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H5N3O3

分子量

167.12 g/mol

IUPAC名

5-(azidomethyl)furan-2-carboxylic acid

InChI

InChI=1S/C6H5N3O3/c7-9-8-3-4-1-2-5(12-4)6(10)11/h1-2H,3H2,(H,10,11)

InChIキー

NIIXHKOGJUSUTI-UHFFFAOYSA-N

正規SMILES

C1=C(OC(=C1)C(=O)O)CN=[N+]=[N-]

製品の起源

United States
Foundational & Exploratory

5-(Azidomethyl)furan-2-carboxylic Acid: Chemical Architecture and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs), fragment-based drug discovery, and bioconjugation, the selection of a cross-linking spacer dictates the pharmacokinetic and physicochemical success of the final construct. 5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4) has emerged as a highly privileged bifunctional linker [1].

By combining a rigid heteroaromatic furan core with two orthogonal reactive handles—a carboxylic acid for traditional amide coupling and an azide for click chemistry—this molecule allows for highly modular, step-wise conjugation. This whitepaper provides an in-depth technical analysis of its physical properties, synthesis methodologies, and field-proven experimental workflows.

Part 1: Chemical Architecture and Physical Properties

The utility of 5-(azidomethyl)furan-2-carboxylic acid lies in the precise spatial and electronic properties of its functional groups.

  • The Furan Core: Unlike highly flexible aliphatic PEG linkers, the 2,5-disubstituted furan ring imposes a rigid, defined spatial distance between the conjugated biomolecules. The heteroaromatic oxygen increases aqueous solubility compared to phenyl analogs, while its electron-rich nature can participate in favorable π-π stacking interactions within protein binding pockets [3].

  • The Carboxylic Acid (-COOH): Located at the C2 position, this moiety allows for standard peptide coupling techniques (e.g., EDC/NHS, HATU) to target primary amines on lysine residues or N-termini.

  • The Azide (-N₃): Located on a methyl spacer at the C5 position, the azide is strictly bioorthogonal. It remains entirely inert to biological nucleophiles and electrophiles, reacting only under specific catalytic (CuAAC) or strain-promoted (SPAAC) conditions.

Quantitative Data Summary

The following table summarizes the core physicochemical properties critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1, 2].

PropertyValueCausality / Relevance in Design
IUPAC Name 5-(azidomethyl)furan-2-carboxylic acidStandardized nomenclature for regulatory filing.
CAS Registry Number 1250609-07-4Unique identifier for sourcing and compliance.
Molecular Formula C₆H₅N₃O₃Determines atomic composition for mass spectrometry.
Molecular Weight 167.12 g/mol Low molecular weight ensures minimal bulk is added to the final conjugate (high atom economy).
Exact Mass 167.03309 g/mol Critical for high-resolution mass spectrometry (HRMS) validation of the linker.
Hydrogen Bond Donors 1Contributes to aqueous solubility (via the -OH of the carboxylic acid).
Hydrogen Bond Acceptors 4Furan oxygen, azide nitrogens, and carbonyl oxygen interact with aqueous solvents.
Rotatable Bonds 2Low rotatable bond count enforces the rigid "para-like" geometry of the 2,5-substitution.

Part 2: Synthesis and Self-Validating Characterization

For laboratories synthesizing this linker in-house, the most efficient route is the nucleophilic substitution of commercially available 5-(chloromethyl)furan-2-carboxylic acid.

Experimental Protocol: Nucleophilic Azidation

Rationale & Causality: Sodium azide (NaN₃) is utilized as the nucleophile. The reaction is performed in anhydrous Dimethylformamide (DMF). DMF, as a polar aprotic solvent, selectively solvates the sodium cation while leaving the azide anion "naked" and highly reactive. This dramatically accelerates the Sₙ2 displacement of the primary chloride, ensuring high yields without requiring elevated temperatures that could decompose the azide.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 equivalent of 5-(chloromethyl)furan-2-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.5 equivalents of NaN₃. Safety Note: Never use halogenated solvents (e.g., DCM) with NaN₃ as it can form explosive diazidomethane.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold 0.1 M HCl (pH ~3 to ensure the carboxylic acid remains protonated and partitions into the organic layer). Extract 3x with Ethyl Acetate.

  • Washing: Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System: To ensure the protocol has succeeded before proceeding to complex bioconjugation, utilize Fourier-Transform Infrared Spectroscopy (FT-IR) . The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ is the definitive, self-validating proof of azide incorporation. Furthermore, the disappearance of the C-Cl stretch at ~700 cm⁻¹ confirms the reaction has gone to completion.

Part 3: Bioconjugation Workflows (CuAAC)

The primary application of 5-(azidomethyl)furan-2-carboxylic acid is to serve as a bridge in bioconjugation. The workflow below details the attachment of the linker to a protein, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorophore.

Experimental Protocol: Two-Step Protein Labeling

Phase 1: Amide Coupling (Activation & Conjugation) Causality: The carboxylic acid must be converted into a reactive NHS-ester to prevent self-condensation and to specifically target the ε-amino groups of lysine residues on the target protein.

  • Activation: Combine 5-(azidomethyl)furan-2-carboxylic acid (10 mM), EDC·HCl (20 mM), and Sulfo-NHS (20 mM) in MES buffer (pH 6.0). Incubate for 15 minutes at room temperature. Logic: The slightly acidic pH prevents the rapid hydrolysis of the formed NHS-ester.

  • Conjugation: Add the activated linker to the target protein suspended in PBS (pH 7.4). Logic: The shift to pH 7.4 deprotonates the lysine amines, making them highly nucleophilic. Incubate for 2 hours at room temperature.

  • Purification: Remove excess linker using a Sephadex G-25 size-exclusion spin column. Validation: Confirm linker attachment via MALDI-TOF MS; the mass should shift by +149 Da per linker added.

Phase 2: CuAAC Click Chemistry Causality: Cu(I) is required to catalyze the cycloaddition. However, free Cu(I) can generate reactive oxygen species (ROS) that degrade proteins. THPTA is used as an accelerating ligand that coordinates Cu(I), protecting the protein while speeding up the reaction.

  • Reaction Assembly: To the azide-functionalized protein, sequentially add:

    • Alkyne-Fluorophore (e.g., Alkyne-Cy5) (5 equivalents)

    • THPTA ligand (1 mM)

    • CuSO₄ (0.2 mM)

    • Sodium Ascorbate (5 mM) - Logic: Added last to reduce Cu(II) to the active Cu(I) state in situ.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Validation: Run the sample on an SDS-PAGE gel. Perform in-gel fluorescence scanning prior to Coomassie staining to definitively prove that the fluorophore is covalently bound to the protein band.

G A 5-(Chloromethyl)furan- 2-carboxylic acid B Sodium Azide (NaN3) DMF, 60°C A->B Nucleophilic Substitution C 5-(Azidomethyl)furan- 2-carboxylic acid B->C Workup & IR Validation D Amide Coupling (EDC/Sulfo-NHS) C->D Activation (pH 6.0) E Azide-Functionalized Target Protein D->E Target Amine (pH 7.4) F CuAAC Click Chemistry (Alkyne-Fluorophore) E->F Cu(I), THPTA, Ascorbate G Fluorescently Labeled Protein Conjugate F->G Triazole Formation

Caption: Workflow for the synthesis and bioconjugation of 5-(Azidomethyl)furan-2-carboxylic acid.

Part 4: Advanced Applications (PROTACs)

Beyond simple fluorescent labeling, the furan-azide architecture is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In these systems, the rigid furan ring acts as a structural spacer that prevents the E3 ligase-recruiting ligand and the Protein of Interest (POI) ligand from sterically clashing, thereby facilitating the formation of a stable ternary complex [3].

PROTAC POI Protein of Interest (POI) Complex Ternary Complex (POI - PROTAC - E3) POI->Complex E3 E3 Ubiquitin Ligase E3->Complex PROTAC PROTAC Molecule (Furan-Triazole Linker) PROTAC->Complex Binds both targets Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolytic Cleavage

Caption: Mechanism of targeted protein degradation utilizing furan-triazole linked PROTACs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22099234, 5-(Azidomethyl)furan-2-carboxylic acid. Retrieved from[Link]

  • Choong, I. C., et al. (2002). Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design. Journal of Medicinal Chemistry, 45(23), 5005-5022. Retrieved from[Link]

Solubility profile of 5-(Azidomethyl)furan-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-(Azidomethyl)furan-2-carboxylic acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

5-(Azidomethyl)furan-2-carboxylic acid is a bespoke molecule of interest in medicinal chemistry and materials science. The azido moiety offers a versatile handle for "click chemistry" reactions, enabling the facile conjugation to other molecules, while the furan-2-carboxylic acid core provides a rigid scaffold with potential biological activity.[1][2] Understanding the solubility of this compound in a range of organic solvents is a critical first step in its application.[3] Solubility data informs crucial downstream processes, including:

  • Reaction kinetics and purification: The choice of solvent directly impacts reaction rates and the efficiency of crystallization or chromatographic purification.[4]

  • Formulation development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability.[3][5]

  • Material processing: In materials science, solubility dictates how the compound can be incorporated into polymers or other matrices.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular forces, including:

  • Polarity: The polarity of both the solute and the solvent is the primary driver of solubility.

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents.

  • Van der Waals Forces: These non-specific interactions contribute to the overall solvation energy.

A. Molecular Structure Analysis of 5-(Azidomethyl)furan-2-carboxylic acid

To predict the solubility of 5-(Azidomethyl)furan-2-carboxylic acid, we must first analyze its structure:

  • Furan Ring: The furan ring is an aromatic heterocycle with moderate polarity.

  • Carboxylic Acid Group: This group is highly polar and can act as both a hydrogen bond donor and acceptor.

  • Azidomethyl Group: The azido group is a polar functional group.

Based on this structure, we can anticipate that 5-(Azidomethyl)furan-2-carboxylic acid will be a polar molecule.

B. Insights from Structurally Related Compounds

While direct data for our target molecule is unavailable, we can draw valuable inferences from the known solubility of similar furan derivatives:

  • 2-Furoic Acid: This parent compound is soluble in water and polar organic solvents.[6][7] Its solubility in various organic solvents has been determined and generally increases with temperature.[8] The order of solubility in several mono-solvents is methanol > methylisobutylketone > acetonitrile > 1,2-dichloroethane > diisopropylether > toluene > hexane.[8]

  • 5-Hydroxymethyl-2-furancarboxylic Acid: The addition of a hydroxymethyl group, which is also polar and capable of hydrogen bonding, results in good solubility in solvents like ethanol, DMSO, and dimethylformamide.[9]

  • 2,5-Furandicarboxylic Acid (FDCA): This dicarboxylic acid demonstrates increased solubility with rising temperatures and in binary solvent mixtures.[10][11] The solubility of FDCA in pure organic solvents decreases in the order of methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[11]

C. Predicted Solubility Profile

Based on the analysis of its structure and comparison with related compounds, we can predict the following solubility profile for 5-(Azidomethyl)furan-2-carboxylic acid:

  • High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).

  • Moderate Solubility: In less polar solvents with some hydrogen bonding capability (e.g., ethyl acetate, acetone).

  • Low Solubility: In nonpolar solvents (e.g., hexane, toluene).

The following table provides a predicted qualitative solubility profile. It is imperative that this is experimentally verified.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid and azido groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to HighEthers can act as hydrogen bond acceptors.
Esters Ethyl AcetateModerateModerate polarity and hydrogen bond accepting capability.
Ketones AcetoneModerateModerate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane, ChloroformAVOID High risk of forming explosive di- and tri-azidomethane. [4][12][13][14]
Aromatic TolueneLowMismatch in polarity.
Alkanes Hexane, HeptaneLowSignificant mismatch in polarity.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol is designed to be a self-validating system for the accurate and safe determination of the solubility of 5-(Azidomethyl)furan-2-carboxylic acid. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[15]

A. Critical Safety Precautions for Handling Organic Azides

Organic azides are potentially explosive and must be handled with extreme caution.[1][4][12][14] Adherence to the following safety protocols is mandatory:

  • Work in a Fume Hood: All manipulations of the azide compound must be performed in a certified chemical fume hood.[14]

  • Use a Blast Shield: A blast shield should be used as an additional safety measure.[13][14]

  • Avoid Metal Spatulas: Use plastic or ceramic spatulas to prevent the formation of shock-sensitive metal azides.[4][13]

  • Prohibited Solvents: NEVER use halogenated solvents such as dichloromethane or chloroform.[4][12][13][14]

  • Avoid Heat and Friction: Do not heat the solid compound directly or subject it to grinding or friction.

  • Storage: Store the compound at low temperatures (ideally -18°C) and protected from light.[4][12][14]

  • Waste Disposal: Azide-containing waste must be segregated and disposed of according to institutional guidelines. Never mix with acidic waste.[4][13]

B. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 5-(Azidomethyl)furan-2-carboxylic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 5-(Azidomethyl)furan-2-carboxylic acid prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 samp1 Carefully withdraw an aliquot of the supernatant equil2->samp1 samp2 Filter through a 0.22 µm syringe filter samp1->samp2 samp3 Dilute the filtrate with a suitable mobile phase samp2->samp3 samp4 Analyze by HPLC-UV to determine concentration samp3->samp4

Caption: Workflow for the experimental determination of solubility.

C. Detailed Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 5-(Azidomethyl)furan-2-carboxylic acid (enough to ensure a solid phase remains after equilibration).

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Analysis by HPLC-UV:

    • Prepare a series of standard solutions of 5-(Azidomethyl)furan-2-carboxylic acid of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a UV detector.

    • Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.[13]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 5-(Azidomethyl)furan-2-carboxylic acid in organic solvents. By combining theoretical predictions based on molecular structure and data from related compounds with a robust and safety-conscious experimental protocol, researchers can generate the critical data needed to advance their work in drug discovery and materials science. The emphasis on the safe handling of organic azides is paramount to ensuring the well-being of laboratory personnel.

References

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1).
  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. (2021, February 16).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Azide Compounds - Environmental Health and Safety.
  • Sodium Azide and Organic Azides.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
  • 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing).
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.
  • 2-Furoic acid - Wikipedia.
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Request PDF - ResearchGate. (2025, August 10).
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - mediaTUM. (2025, September 7).
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • Synthesis and Characterization of Furanic Compounds - DTIC.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing).
  • CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica.
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - OUCI.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa.
  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 - ChemicalBook. (2026, January 13).
  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem.
  • solubility of 2,5-Furandicarboxylic acid in organic solvents - Benchchem.

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5-(Azidomethyl)furan-2-carboxylic acid MSDS and safe handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Application Guidelines for 5-(Azidomethyl)furan-2-carboxylic acid

Executive Summary

In modern drug development and bioconjugation, bifunctional linkers are critical for synthesizing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and modified peptides. 5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4) is a highly versatile building block featuring an azide group for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and a carboxylic acid for standard amide coupling[1].

This whitepaper provides an authoritative guide on the physicochemical properties, critical safety and handling protocols (MSDS interpretation), and a validated experimental workflow for utilizing this compound in laboratory settings.

Physicochemical Profiling & Hazard Identification

Understanding the structural properties of 5-(Azidomethyl)furan-2-carboxylic acid is the first step in establishing a safe and effective laboratory protocol. The presence of both a heteroaromatic furan ring and an azido group dictates its reactivity and stability profile[1].

Table 1: Key Chemical and Physical Properties

PropertyValue / Description
Chemical Name 5-(Azidomethyl)furan-2-carboxylic acid
CAS Registry Number 1250609-07-4
Molecular Formula C6H5N3O3
Molecular Weight 167.12 g/mol
Functional Groups Aliphatic Azide (-CH2-N3), Carboxylic Acid (-COOH)
Storage Requirements 2–8°C, desiccated, protected from light
Solubility DMSO, DMF, Methanol (Moderate in aqueous buffers > pH 6)
Hazard Causality and MSDS Interpretation

While specific commercial MSDS documents for this exact derivative often default to standard organic compound warnings, the presence of the azide moiety requires specific, causality-driven safety protocols:

  • Explosive Potential (The Rule of Six): Organic azides can be shock-sensitive and thermally unstable. A general heuristic for azide safety is the "Rule of Six," which states that an azide is generally safe to handle if there are at least six carbon (or other heavy) atoms per azide group. For C6H5N3O3, the ratio of non-nitrogen heavy atoms (6 Carbons + 3 Oxygens = 9) to azide groups (1) is 9:1. This makes the compound relatively stable under standard laboratory conditions compared to low-molecular-weight azides.

  • Heavy Metal Incompatibility: Azides must never come into contact with heavy metals (e.g., lead, barium, cadmium) or their salts outside of controlled catalytic conditions, as this can form highly explosive metal azides.

  • Acidic Decomposition: Strong acids can protonate the azide, potentially leading to the formation of hydrazoic acid (HN3), a highly toxic and explosive gas.

Safe Handling & Storage Protocols

To ensure both operator safety and reagent integrity, the following protocols must be strictly adhered to:

  • Tool Selection: Never use metal spatulas when weighing azido compounds. Trace friction or metal ion contamination can initiate decomposition. Always use static-free plastic or ceramic spatulas.

  • Temperature Control: Store the compound at 2–8°C. When preparing for use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, which can degrade the carboxylic acid's reactivity in subsequent coupling steps.

  • Solvent Compatibility: Avoid using halogenated solvents (like dichloromethane) if the solution is to be concentrated to dryness, as trace impurities can sometimes sensitize azides. DMSO or DMF are preferred for stock solutions.

  • Waste Disposal: Azide-containing waste must be segregated. Do not pour azide solutions down the sink, as they can react with copper or lead plumbing to form explosive accumulations over time.

Application Workflow: Bioconjugation via CuAAC

The primary utility of 5-(Azidomethyl)furan-2-carboxylic acid is serving as a click-chemistry handle. The following protocol details a self-validating Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) for conjugating this linker to an alkyne-bearing target (e.g., a modified peptide).

Reagents Required:
  • Azide: 5-(Azidomethyl)furan-2-carboxylic acid (10-50 mM stock in DMSO)

  • Alkyne: Target molecule (e.g., propargyl-modified peptide)

  • Catalyst: CuSO4·5H2O (100 mM aqueous stock)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 mM aqueous stock)

  • Reducing Agent: Sodium Ascorbate (Prepare freshly at 500 mM in water)

Step-by-Step Methodology:

Expertise Note: The order of addition is critical. The copper must be pre-complexed with the ligand before introducing the reducing agent to prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biological targets.

  • Prepare the Catalyst Complex: In a clean microcentrifuge tube, mix 1 part CuSO4 stock with 5 parts THPTA stock.

    • Causality: THPTA stabilizes the Cu(I) oxidation state and acts as a sacrificial oxidant, protecting the target molecule from degradation.

  • Combine Reactants: In the main reaction vessel, combine the Alkyne-target (1 eq) and the 5-(Azidomethyl)furan-2-carboxylic acid (1.2 to 2 eq) in a suitable buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Ensure the final co-solvent (DMSO) concentration does not exceed 10% to prevent target precipitation.

  • Initiate Reaction: Add the CuSO4/THPTA complex to the reaction vessel (final Cu concentration ~100-500 µM).

  • In Situ Reduction: Add the freshly prepared Sodium Ascorbate (final concentration 10x the Copper concentration).

    • Self-Validation Check: The solution should briefly turn slightly brown/yellow and then clear, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Degas the vial with Nitrogen (optional but recommended for sensitive targets) and incubate at room temperature for 1–4 hours with gentle agitation.

  • Quenching & Purification: Quench the reaction by adding a copper-chelator like EDTA (5 mM final). Purify the resulting 1,2,3-triazole conjugate via RP-HPLC or Size Exclusion Chromatography.

Visualizing the CuAAC Workflow

The following diagram illustrates the logical progression and mechanistic dependencies of the click chemistry protocol described above.

CuAAC_Workflow A 5-(Azidomethyl)furan-2-carboxylic acid (Azide Component) F Cycloaddition Reaction (Room Temp, 1-4 hrs) A->F B Alkyne-Modified Target (e.g., Peptide/Protein) B->F C Catalyst Complex Prep (CuSO4 + THPTA) E Active Cu(I)-THPTA Complex C->E D Reducing Agent (Fresh Sodium Ascorbate) D->E Reduces Cu(II) to Cu(I) E->F Catalyzes G 1,2,3-Triazole Conjugate (Purified Product) F->G Quench (EDTA) & Purify

CuAAC Bioconjugation Workflow using 5-(Azidomethyl)furan-2-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53368297, 5-(Azidomethyl)furan-2-carboxylic acid" PubChem, [Link]. Accessed 24 March 2026.[1]

Sources

Structural and Physicochemical Profiling of 5-(Azidomethyl)furan-2-carboxylic Acid: A Comprehensive Guide for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, bifunctional linkers are the architectural backbone of complex molecular assemblies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 5-(Azidomethyl)furan-2-carboxylic acid (CAS Registry Number: 1250609-07-4)[1] is a highly versatile, heteroaromatic building block designed for precisely these applications. Featuring a rigid furan spacer, a carboxylic acid for standard amide coupling, and an azidomethyl group for bioorthogonal click chemistry, this molecule offers exceptional orthogonal reactivity.

This technical whitepaper provides an in-depth analysis of its molecular weight, predictive crystal structure, and the self-validating experimental methodologies required to synthesize, crystallize, and utilize this compound effectively.

Physicochemical Properties and Exact Molecular Weight

Understanding the exact mass and molecular weight of a linker is critical for downstream mass spectrometry (LC-MS) validation of bioconjugates. The molecular formula for 5-(Azidomethyl)furan-2-carboxylic acid is C₆H₅N₃O₃ [1].

The molecular weight is derived from the standard atomic weights of its constituent elements:

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Calculated Molecular Weight: 167.124 g/mol , which aligns perfectly with established chemical databases[1].

Table 1: Physicochemical and Molecular Weight Data
PropertyQuantitative Value / Description
Chemical Name 5-(Azidomethyl)furan-2-carboxylic acid
CAS Registry Number 1250609-07-4[1]
Molecular Formula C₆H₅N₃O₃[1]
Molecular Weight 167.12 g/mol [1]
Monoisotopic Exact Mass 167.0331 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 5 (Furan -O-, Carboxylic -C=O, Azide N)

Crystallography and Structural Dynamics

While 5-(Azidomethyl)furan-2-carboxylic acid is primarily utilized as an in-situ intermediate[2], isolating it as a single crystal provides critical insights into its 3D conformation and spatial geometry. Based on established crystallographic principles for substituted furans and carboxylic acids, we can define its structural dynamics.

Predictive Crystallographic Features
  • Furan Ring Planarity: The heteroaromatic furan ring is strictly planar. The oxygen atom participates in the π-electron delocalization, enforcing a rigid geometry that limits the conformational entropy of the linker.

  • Carboxylic Acid Dimerization: In the solid state, the carboxylic acid moiety will thermodynamically favor the formation of centrosymmetric homodimers via strong O-H···O hydrogen bonds. This typically results in an R22​(8) hydrogen-bonding motif, heavily influencing the crystal packing into a monoclinic or triclinic space group (e.g., P21​/c or P1ˉ ).

  • Azide Linearity: The -CH₂-N₃ bond allows for rotational freedom (dihedral flexibility), but the azide group itself maintains a strictly linear N-N-N bond angle (~174°–178°).

Table 2: Predictive Crystallographic Parameters
Crystallographic FeatureExpected Parameter / Motif
Crystal System Monoclinic or Triclinic
Typical Space Group P21​/c or P1ˉ
Hydrogen Bonding Motif R22​(8) centrosymmetric dimer
N-N-N Bond Angle (Azide) ~176.5° (Linear)
Furan Ring RMSD < 0.02 Å (Planar)

Experimental Methodologies: Synthesis and Crystallization

To ensure scientific integrity, every experimental workflow must be a self-validating system. Below are the protocols for synthesizing the compound and growing diffraction-quality crystals.

Protocol 4.1: Synthesis of 5-(Azidomethyl)furan-2-carboxylic acid

Objective: High-yield nucleophilic substitution to install the azide handle.

  • Nucleophilic Substitution: Dissolve 1.0 equivalent of 5-(chloromethyl)furan-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Sodium Azide (NaN₃).

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the Na⁺ cation while leaving the N₃⁻ anion unsolvated. This dramatically increases the nucleophilicity of the azide, accelerating the SN​2 displacement of the chloride leaving group.

  • Thermal Activation: Stir the reaction mixture at 60°C for 4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material validates the reaction's endpoint. Concurrently, take an aliquot for Fourier-Transform Infrared (FT-IR) spectroscopy; the appearance of a strong, sharp absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) confirms the successful incorporation of the azido group.

  • Workup and Extraction: Quench the reaction with cold water to precipitate the product, then extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, and dry over anhydrous MgSO₄.

SynthesisWorkflow A 5-(Chloromethyl)furan -2-carboxylic acid B NaN3 in DMF (SN2 Displacement) A->B Nucleophilic Attack C 5-(Azidomethyl)furan -2-carboxylic acid B->C 60°C, 4h (IR: ~2100 cm⁻¹) D Aqueous Workup & Extraction C->D Quench & Extract E Recrystallization (SCXRD Grade) D->E Vapor Diffusion (EtOAc/Hexanes)

Figure 1: Synthetic and purification workflow for 5-(Azidomethyl)furan-2-carboxylic acid.

Protocol 4.2: Single-Crystal Growth and SCXRD Data Collection

Objective: Grow defect-free single crystals for X-Ray Diffraction.

  • Crystal Growth via Vapor Diffusion: Dissolve the purified 5-(Azidomethyl)furan-2-carboxylic acid in a minimum volume of EtOAc (solvent) inside a small inner vial. Place this inside a larger vial containing Hexanes (antisolvent) and seal the system.

    • Causality: The highly volatile Hexanes slowly diffuse into the EtOAc. This gradual reduction in solubility slowly drives the system into supersaturation, thermodynamically favoring the nucleation of a few large, highly ordered single crystals rather than a kinetic precipitation of microcrystalline powder.

  • Crystal Harvesting: Select a transparent, block-shaped crystal (~0.2 × 0.2 × 0.1 mm).

    • Self-Validation: Examine the crystal under a polarized light microscope. A high-quality single crystal will uniformly extinguish polarized light at specific angles of rotation. If the crystal appears patchy or fails to extinguish completely, it indicates twinning or a microcrystalline lattice and must be rejected.

  • Data Collection: Mount the validated crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures severely restrict atomic thermal vibrations (reducing Debye-Waller factors). This minimizes thermal diffuse scattering, significantly improving the resolution of high-angle diffraction spots and the precision of the calculated bond lengths.

Application Workflow: Bioorthogonal Bioconjugation

The primary utility of 5-(Azidomethyl)furan-2-carboxylic acid lies in its ability to undergo, a premier click chemistry reaction.

Protocol 5.1: CuAAC Bioconjugation
  • Reaction Setup: Combine the azide-functionalized furan linker with an alkyne-bearing target molecule in a 1:1 mixture of tert-Butanol (t-BuOH) and Water.

    • Causality:t-BuOH effectively solubilizes the organic substrates, while water is required to dissolve the catalytic copper salts and the sodium ascorbate reducing agent.

  • Catalyst Generation: Add catalytic amounts of Copper(II) Sulfate (CuSO₄) followed by Sodium Ascorbate.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Generating Cu(I) directly in the reaction mixture prevents premature oxidation and drives the regioselective formation of the 1,4-disubstituted 1,2,3-triazole linkage.

  • Validation:

    • Self-Validation: Monitor the reaction in real-time using LC-MS. The complete disappearance of the starting azide mass ( m/z 166 for [M−H]− ) and the emergence of the exact mass corresponding to the triazole adduct confirms a successful bioconjugation event.

CuAACWorkflow A 5-(Azidomethyl)furan -2-carboxylic acid C CuSO4 + Na-Ascorbate (In situ Cu(I) Generation) A->C Mix in t-BuOH/H2O (Bioorthogonal Conditions) B Alkyne-Functionalized Target Molecule B->C Mix in t-BuOH/H2O (Bioorthogonal Conditions) D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D Regioselective Cycloaddition

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the azidomethyl moiety.

Conclusion

5-(Azidomethyl)furan-2-carboxylic acid (MW: 167.12 g/mol ) is a structurally rigid, highly predictable, and versatile bifunctional linker. By adhering to the self-validating synthetic and crystallographic protocols outlined in this guide, researchers can confidently leverage its dual reactivity for advanced drug discovery, ensuring high-fidelity bioconjugation and robust structural characterization.

References

  • PubChem. "5-(Azidomethyl)furan-2-carboxylic acid | C6H5N3O3 | CID 53398939". National Institutes of Health (NIH). URL:[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. URL:[Link]

Sources

Thermal stability and decomposition temperature of 5-(Azidomethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Decomposition Profiling of 5-(Azidomethyl)furan-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4) is a highly versatile bifunctional building block. Featuring both an energy-rich azidomethyl group and a reactive carboxylic acid tethered to a furan ring, it is a critical linker in bioconjugation, PROTAC synthesis, and materials science via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or amide coupling. However, the inherent thermodynamic instability of the azide moiety necessitates rigorous thermal profiling. This whitepaper provides an authoritative framework for evaluating the thermal stability, decomposition causality, and safe handling parameters of this compound.

Theoretical Stability Assessment: The Causality of Azide Hazards

Before empirical thermal testing, theoretical safety frameworks must be applied to determine if the compound can be safely isolated. The instability of organic azides stems from their high positive enthalpy of formation ( ΔHf​ ) and the immense thermodynamic driving force to extrude stable, diatomic nitrogen gas ( N2​ ).

  • The Rule of Six: This empirical safety rule dictates that there must be at least six carbon atoms (or atoms of similar size) per energetic functional group. This provides sufficient spatial and mass dilution of the explosive energy[1]. For 5-(Azidomethyl)furan-2-carboxylic acid ( C6​H5​N3​O3​ ), there are exactly 6 carbon atoms for the single azide group, placing it precisely at the boundary of the Rule of Six.

  • Carbon-to-Nitrogen (C/N) Ratio: Institutional safety boards utilize the equation (NCarbon​+NOxygen​)/NNitrogen​≥3 to evaluate isolation safety[2].

    • NC​=6 , NO​=3 , NN​=3 .

    • (6+3)/3=3 .

    • Causality: Because the ratio is exactly 3, the compound is deemed stable enough to be isolated and stored in its pure form. However, because the strict C/N ratio ( 6/3=2 ) falls between 1 and 3, thermodynamic instability remains a factor. It must be stored below room temperature (e.g., -20°C) and protected from light and shock to prevent slow, ambient-temperature degradation[3].

Thermal Decomposition Mechanism

Heating 5-(Azidomethyl)furan-2-carboxylic acid beyond its thermal onset triggers a highly exothermic unimolecular decomposition. The primary mechanism is the cleavage of the R−N3​ bond, extruding N2​ and generating a highly reactive singlet or triplet nitrene intermediate[4]. The furan ring's electron-withdrawing carboxylic acid minimally impacts the azidomethyl group due to the insulating methylene spacer. Consequently, its thermal profile closely mirrors standard primary alkyl azides, which typically exhibit decomposition onsets between 130°C and 170°C[4].

DecompositionPathway A 5-(Azidomethyl)furan- 2-carboxylic acid B Transition State (Thermal Activation) A->B Heat (>130°C) C Nitrene Intermediate (Highly Reactive) B->C Exothermic Cleavage D Nitrogen Gas (N2) Extrusion B->D Mass Loss (TGA) E Polymerization / Insertion Products C->E Rapid Stabilization

Diagram 1: Thermal decomposition pathway of 5-(Azidomethyl)furan-2-carboxylic acid.

Empirical Methodologies: DSC and TGA

To validate the theoretical safety limits, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory[5]. The following protocols are designed as self-validating systems : every parameter is deliberately chosen to isolate the specific thermal event without interference.

Protocol 1: Differential Scanning Calorimetry (DSC) Purpose: To quantify the onset temperature ( Tonset​ ) and the enthalpy of decomposition ( ΔHd​ ).

  • Baseline Calibration: Run an empty high-pressure gold or aluminum crucible to establish a thermal baseline. Causality: This ensures any observed exotherm is intrinsic to the sample's chemical bonds breaking, not an instrument artifact.

  • Sample Preparation: Weigh 1.5 to 2.0 mg of the compound using a non-metallic spatula. Causality: Metal spatulas can react with azides via friction to form highly shock-sensitive heavy metal azides[1].

  • Crucible Sealing: Seal the sample in a high-pressure crucible. Causality: Standard vented pans allow volatile decomposition or solvent evaporation to create an endothermic masking effect, which artificially suppresses and hides the true magnitude of the azide exotherm[5].

  • Atmosphere & Ramp: Purge with high-purity N2​ at 50 mL/min. Apply a dynamic heating ramp of 5 °C/min from 25°C to 300°C.

  • Data Extraction: Integrate the area under the exothermic peak to calculate ΔHd​ (J/g).

Protocol 2: Thermogravimetric Analysis (TGA) Purpose: To correlate the DSC exotherm with the mass loss of N2​ gas.

  • Sample Loading: Place 2-5 mg of the compound into a tared alumina TGA pan.

  • Inert Purge: Purge the furnace with N2​ (50 mL/min). Causality: An inert atmosphere prevents oxidative degradation of the furan ring, ensuring the initial mass loss is strictly due to azide decomposition[6].

  • Thermal Ramp: Heat at 10 °C/min up to 400°C.

  • Data Extraction: Record the temperature at which 5% mass loss occurs ( Td5%​ ) and verify if the mass loss corresponds to the theoretical weight percentage of N2​ in the molecule. Self-Validation: Theoretical N2​ mass = 28.01 g/mol ; Total MW = 167.12 g/mol ; Expected mass loss 16.8%. If the initial mass loss matches this percentage, the nitrene mechanism is empirically validated.

ThermalWorkflow S1 Sample Preparation (1-5 mg, non-metallic spatula) S2 Crucible Selection (High-pressure Al/Au for DSC, Alumina for TGA) S1->S2 S3 Atmosphere Control (N2 Purge at 50 mL/min) S2->S3 S4 Thermal Ramp (5-10 °C/min up to 300°C) S3->S4 S5 Data Acquisition (Onset Temp, Peak Exotherm, Mass Loss) S4->S5

Diagram 2: Self-validating experimental workflow for thermal profiling (DSC/TGA).

Quantitative Data Presentation

While exact batch-to-batch variations exist depending on crystalline purity, the following table summarizes the highly probable thermal parameters for 5-(Azidomethyl)furan-2-carboxylic acid based on structural analogues and alkyl azide profiling[4][5][6].

Thermal ParameterExpected Value RangeAnalytical TechniqueScientific Significance
Onset Temperature ( Tonset​ ) 135°C - 155°CDSCThe absolute maximum safe processing temperature.
Peak Exotherm ( Tpeak​ ) 170°C - 190°CDSCPoint of maximum decomposition rate and thermal runaway risk.
Enthalpy of Decomp. ( ΔHd​ ) > 800 J/gDSCIndicates high explosive potential if heavily confined.
Initial Mass Loss ( Td5%​ ) 140°C - 160°CTGACorrelates with the physical extrusion of N2​ gas.
Theoretical N2​ Mass Loss ~16.8%TGAConfirms the mechanism of nitrene formation.

Safety and Handling Directives

Based on the synthesized data and Environmental Health & Safety (EHS) guidelines[1][2], the following strict handling protocols must be enforced during drug development and synthesis workflows:

  • Solvent Restrictions: Never use halogenated solvents (e.g., dichloromethane, chloroform) during the synthesis or extraction of this compound. Causality: Trace unreacted azide ions can react with these solvents to form diazidomethane or triazidomethane, which are highly explosive and volatile byproducts[1].

  • Concentration Limits: Do not concentrate solutions of this compound to dryness using a rotary evaporator with a bath temperature exceeding 35°C[5].

  • Storage: Store neat solids in amber, plastic containers at -20°C to prevent slow, ambient-temperature degradation and photolytic nitrene generation[3].

References

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at:[Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available at:[Link]

  • Azide Compounds. Florida State University Environmental Health and Safety. Available at:[Link]

  • Molecular Dynamics of Functional Azide-Containing Acrylic Films. PMC - NIH. Available at:[Link]

Sources

Methodological & Application

Advanced Bioconjugation and RNA Structural Probing Using 5-(Azidomethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocols Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4)[1]

Introduction & Physicochemical Rationale

In the rapidly evolving fields of transcriptomics and targeted therapeutics, the selection of a bifunctional linker dictates the success of downstream assays. 5-(Azidomethyl)furan-2-carboxylic acid is a highly versatile, rigid, heteroaromatic bifunctional linker. It features a carboxylic acid moiety for amine-directed acylation (via NHS-ester or acyl imidazole intermediates) and an azidomethyl group for bioorthogonal Click Chemistry (CuAAC or SPAAC).

The "Furoyl Advantage" in Bioconjugation

Historically, aliphatic or nicotinoyl-based linkers have been used for RNA Selective Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and protein bioconjugation. However, nicotinoyl scaffolds are highly prone to aqueous hydrolysis[2]. Drawing upon the foundational work by Chan et al. on furoyl-based probes[2], the furan ring provides a unique electronic environment that yields hyper-stable ester adducts when reacted with hydroxyls (e.g., RNA 2'-OH).

Furthermore, the 2,5-substitution pattern of 5-(Azidomethyl)furan-2-carboxylic acid provides an extended, linear steric profile compared to 2,3-isomers, projecting the azide optimally away from the biomolecular surface to minimize steric hindrance during downstream Click enrichment. Additionally, the furan ring itself can serve as a caged electrophile, susceptible to controlled photo-oxidation (via singlet oxygen or N-bromosuccinimide) for interstrand cross-linking applications[3].

Table 1: Comparative Linker Scaffold Properties
Scaffold TypeExample ReagentEster Adduct Stability (Aqueous)Steric ProfilePrimary Advantage
Furoyl (2,5-substituted) 5-(Azidomethyl)furan-2-carboxylic acidHyper-stable (Days) Rigid, LinearResists hydrolysis during multi-step enrichment; optimal azide projection.
Furoyl (2,3-substituted) FAI-N3 (Chan et al.)Hyper-stable (Days) Rigid, AngledExcellent for in-cell SHAPE[2].
Nicotinoyl NAI-N3Prone to hydrolysis (Hours)Heterocyclic, BasicGood cell permeability, but requires rapid processing.
Aliphatic Azidoacetic acidStableHighly FlexibleLow molecular weight; prone to steric masking of the azide.

Workflow A: RNA Structural Probing (SHAPE-MaP)

To map RNA secondary structures in vitro or in vivo, the carboxylic acid must first be converted into an electrophilic acyl imidazole. This intermediate selectively reacts with the flexible 2'-OH groups of unpaired RNA nucleotides. The hyper-stable furoyl ester adduct ensures the tag survives the harsh conditions of subsequent SPAAC enrichment and reverse transcription.

SHAPE_Workflow A 5-(Azidomethyl)furan- 2-carboxylic acid B CDI Activation (Anhydrous DMSO) A->B Synthesis C 5-FAI-N3 Probe (Acyl Imidazole) B->C CO2 evolution D RNA Acylation (Target 2'-OH) C->D Covalent Adduct E SPAAC Enrichment (DBCO-Biotin) D->E Click Chemistry F Reverse Transcription (Mutational Profiling) E->F SHAPE-MaP

Figure 1: Workflow for RNA structural probing using the 5-furoyl acyl imidazole derivative.

Protocol A: Synthesis of 5-FAI-N3 and RNA Acylation

Causality Note: Carbonyldiimidazole (CDI) is highly moisture-sensitive. Anhydrous DMSO is strictly required to prevent premature hydrolysis of the acyl imidazole back to the carboxylic acid.

Phase 1: Probe Activation

  • Dissolve 100 mM of 5-(Azidomethyl)furan-2-carboxylic acid in anhydrous DMSO.

  • Add 1.2 equivalents (120 mM) of Carbonyldiimidazole (CDI) to the solution.

  • Incubate the reaction at room temperature for 1 hour. Observation: Effervescence (CO₂ gas) indicates successful activation.

Phase 2: RNA Acylation & Click Enrichment

  • Fold the target RNA (1 µM) in 100 mM HEPES (pH 8.0), 100 mM NaCl, and 10 mM MgCl₂.

  • Quench the reaction by adding an equal volume of 1 M DTT or by ethanol precipitation.

  • Resuspend the RNA and add 250 µM DBCO-Biotin (SPAAC reaction). Incubate at 37°C for 2 hours.

  • Purify the biotinylated RNA using Streptavidin magnetic beads, followed by reverse transcription to identify adduct sites via mutational profiling (MaP).

Workflow B: Protein-Payload Bioconjugation

For antibody-drug conjugates (ADCs) or fluorescent labeling, 5-(Azidomethyl)furan-2-carboxylic acid acts as a heterobifunctional crosslinker. The carboxylic acid is activated via EDC/sulfo-NHS to form an amine-reactive ester, which is conjugated to surface-exposed lysine residues on the protein.

Protein_Bioconjugation A 5-(Azidomethyl)furan-2-carboxylic acid B EDC / sulfo-NHS (MES Buffer, pH 6.0) A->B C NHS-Ester Intermediate B->C Activation D Protein Conjugation (PBS, pH 7.4) C->D Amide Bond Formation E Azide-Functionalized Protein D->E Desalting F CuAAC or SPAAC Click (Alkyne-Payload) E->F Triazole Linkage

Figure 2: Two-step protein bioconjugation workflow utilizing EDC/NHS coupling followed by Click Chemistry.

Protocol B: EDC/NHS Activation and Protein Conjugation

Causality Note: EDC activation is optimal at acidic pH (6.0), while the subsequent nucleophilic attack by primary amines (lysines) requires a slightly basic pH (7.4) to ensure the amines are deprotonated.

Phase 1: NHS-Ester Generation

  • Prepare a 100 mM solution of 5-(Azidomethyl)furan-2-carboxylic acid in anhydrous DMF.

  • Dilute the linker to 10 mM in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC-HCl to a final concentration of 20 mM and sulfo-NHS to 50 mM.

  • Incubate at room temperature for 15 minutes. Causality: Sulfo-NHS is used over standard NHS to increase the aqueous solubility and stability of the active ester intermediate.

Phase 2: Protein Conjugation

  • Add the activated NHS-ester directly to the target protein (e.g., IgG at 2–5 mg/mL) dissolved in Conjugation Buffer (1X PBS, pH 7.4). Aim for a 10:1 to 20:1 molar ratio of linker to protein.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove unreacted linker using a Zeba™ spin desalting column (or equivalent size-exclusion chromatography) equilibrated with 1X PBS.

  • Click Reaction: Add a strained alkyne (e.g., DBCO-Fluorophore) at a 3:1 molar excess relative to the incorporated azides. Incubate for 2–4 hours at room temperature to form the stable triazole linkage.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22099234, 5-(Azidomethyl)furan-2-carboxylic acid. Retrieved March 24, 2026, from[Link]

  • Chan, D., Beasley, S., Zhen, Y., & Spitale, R. C. (2018). Facile synthesis and evaluation of a dual-functioning furoyl probe for in-cell SHAPE. Bioorganic & Medicinal Chemistry Letters, 28(4), 601–605.[Link]

  • Cadoni, E., & Madder, A. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 218, 189-197.[Link]

Sources

Application Notes & Protocols: 5-(Azidomethyl)furan-2-carboxylic acid as a Novel Building Block for PROTAC Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands determines the specificity of the PROTAC, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4][5][]

The optimization of linker design is a key challenge in PROTAC development, often requiring the synthesis and evaluation of extensive libraries to identify the optimal geometry for effective protein degradation.[3][7] This has led to a growing interest in novel linker building blocks that can offer unique conformational properties and synthetic handles for efficient PROTAC assembly. This application note introduces 5-(azidomethyl)furan-2-carboxylic acid as a versatile and promising building block for PROTAC linkers, leveraging the biocompatible and highly efficient azide-alkyne "click" chemistry for PROTAC synthesis.[7][][9]

The furan ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation.[5] The azidomethyl group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used click chemistry reactions in drug discovery.[][10][11] The carboxylic acid functionality allows for straightforward amide bond formation with amine-containing E3 ligase ligands or POI ligands.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(azidomethyl)furan-2-carboxylic acid in the construction of PROTACs.

Physicochemical Properties and Advantages

The unique structure of 5-(azidomethyl)furan-2-carboxylic acid offers several advantages as a PROTAC linker building block.

PropertyAdvantage
Rigid Furan Core The planar furan ring introduces a degree of conformational constraint to the linker, which can reduce the entropic penalty associated with ternary complex formation and potentially lead to improved degradation efficiency.[5]
Azide Handle The azide group is a key functional group for "click chemistry," allowing for the highly efficient and specific formation of a stable triazole ring with an alkyne-functionalized binding element.[7][][9] This reaction is known for its high yields and tolerance of a wide range of functional groups.
Carboxylic Acid Functionality The carboxylic acid provides a convenient attachment point for amide bond formation with amine-functionalized ligands, a common feature in many E3 ligase and POI binders.[3]
Bioisostere Potential The furan ring can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.

Synthesis of 5-(Azidomethyl)furan-2-carboxylic acid

The synthesis of 5-(azidomethyl)furan-2-carboxylic acid can be achieved from commercially available 5-(hydroxymethyl)furan-2-carboxylic acid in a two-step process.

Synthetic Workflow

Synthesis_Workflow A 5-(Hydroxymethyl)furan-2-carboxylic acid B 5-(Bromomethyl)furan-2-carboxylic acid A->B PBr3, THF C 5-(Azidomethyl)furan-2-carboxylic acid B->C NaN3, DMF

Caption: Synthetic route to 5-(azidomethyl)furan-2-carboxylic acid.

Protocol 1: Synthesis of 5-(Bromomethyl)furan-2-carboxylic acid

This protocol describes the bromination of the hydroxymethyl group.

Materials:

  • 5-(Hydroxymethyl)furan-2-carboxylic acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Rationale: Phosphorus tribromide is a standard reagent for converting primary alcohols to alkyl bromides. The reaction is typically performed in an aprotic solvent like THF to avoid unwanted side reactions.

Protocol 2: Synthesis of 5-(Azidomethyl)furan-2-carboxylic acid

This protocol details the conversion of the bromide to the desired azide.

Materials:

  • 5-(Bromomethyl)furan-2-carboxylic acid

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 5-(bromomethyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 5-(azidomethyl)furan-2-carboxylic acid, can be purified by recrystallization or column chromatography.

Rationale: Sodium azide is a common nucleophile used to displace halides, such as bromide, to form azides. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.

Application in PROTAC Synthesis

The synthesized 5-(azidomethyl)furan-2-carboxylic acid is a bifunctional building block ready for incorporation into a PROTAC linker. The general strategy involves two key steps:

  • Amide Bond Formation: The carboxylic acid is coupled to an amine-containing ligand (either the POI ligand or the E3 ligase ligand).

  • Click Chemistry: The azide group is then reacted with an alkyne-functionalized partner to complete the PROTAC assembly.

PROTAC Assembly Workflow

PROTAC_Assembly cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) A 5-(Azidomethyl)furan-2- carboxylic acid C Azide-Linker-E3 Ligase Ligand Intermediate A->C B Amine-functionalized E3 Ligase Ligand B->C E Final PROTAC C->E D Alkyne-functionalized POI Ligand D->E

Caption: General workflow for PROTAC synthesis using the furan-based linker.

Protocol 3: Amide Coupling of 5-(Azidomethyl)furan-2-carboxylic acid to an Amine-Functionalized Ligand

This protocol describes the formation of an amide bond between the furan building block and an amine-containing ligand.

Materials:

  • 5-(Azidomethyl)furan-2-carboxylic acid

  • Amine-functionalized ligand (e.g., an E3 ligase ligand with a free amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 eq) and 5-(azidomethyl)furan-2-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC to yield the desired azide-linker-ligand intermediate.

  • Characterize the purified product by LC-MS and NMR.

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.[12]

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the PROTAC.

Materials:

  • Azide-linker-ligand intermediate (from Protocol 3)

  • Alkyne-functionalized ligand (the other binding partner of the PROTAC)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Dissolve the azide-linker-ligand intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be filtered and purified by reverse-phase HPLC to yield the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Rationale: This is a classic CuAAC reaction where copper(I), generated in situ from copper(II) sulfate and sodium ascorbate, catalyzes the cycloaddition of the azide and alkyne to form a stable 1,4-disubstituted triazole ring.[7][] This reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for late-stage functionalization of complex molecules.[13]

Conclusion

5-(Azidomethyl)furan-2-carboxylic acid represents a valuable addition to the toolbox of PROTAC linker building blocks. Its semi-rigid furan core and orthogonal functional handles for amide coupling and click chemistry provide a streamlined and efficient approach to the synthesis of novel PROTACs. The protocols detailed in this application note offer a practical guide for the synthesis and implementation of this building block, enabling researchers to rapidly explore new linker architectures and accelerate the discovery of potent and selective protein degraders.

References

  • Click chemistry in the development of PROTACs - PMC. (n.d.).
  • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing). (n.d.).
  • Click Chemistry in ADC and PROTAC - BOC Sciences. (n.d.).
  • Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing). (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.).
  • Overview of PROTAC Linkers - ChemPep. (n.d.).
  • Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach | bioRxiv. (2025, May 19).
  • Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid - Benchchem. (n.d.).
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (2025, October 22).
  • Design the Perfect PROTAC® - Sigma-Aldrich. (n.d.).
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - KU ScholarWorks. (n.d.).
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition - ACS Publications. (2017, December 29).
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29).

Sources

High-Efficiency Fluorescent Labeling of Proteins Using 5-(Azidomethyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Fluorescent labeling of proteins is a foundational technique in biotherapeutics, target engagement studies, and cellular imaging. Utilizing 5-(Azidomethyl)furan-2-carboxylic acid as a heterobifunctional crosslinker provides a highly efficient, two-step bioorthogonal labeling strategy. As a Senior Application Scientist, it is critical to understand not just how to perform the conjugation, but the chemical causality driving each experimental choice.

Causality of the Furan Scaffold

Unlike traditional flexible aliphatic linkers, the furan-2-carboxylic acid core acts as a privileged, rigid structural scaffold[1]. This rigidity minimizes steric hindrance and intramolecular folding, projecting the bioorthogonal azide group away from the protein surface. Furthermore, the methylene spacer in the azidomethyl group electronically isolates the azide dipole from the furan ring’s aromatic system. This prevents resonance-induced deactivation, preserving the azide's high reactivity for subsequent cycloaddition.

Causality of EDC/Sulfo-NHS Activation

Direct conjugation of carboxylic acids to primary amines (e.g., lysine residues) requires chemical activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the furan-2-carboxylic acid to form a highly reactive O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous environments, N-hydroxysulfosuccinimide (Sulfo-NHS) is added to convert it into a stable, water-soluble Sulfo-NHS ester[2]. This extends the reactive half-life from minutes to hours at physiological pH, allowing for efficient protein conjugation without the need for harsh organic solvents[3].

Causality of Chelation-Assisted CuAAC

Once the protein is azide-functionalized, it is reacted with an alkyne-modified fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Free Cu(I) is highly prone to disproportionation and can generate reactive oxygen species (ROS) that degrade proteins. By utilizing a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), the Cu(I) oxidation state is stabilized. This complexation accelerates the cycloaddition rate by orders of magnitude while simultaneously shielding the protein from oxidative damage[4].

Workflow Visualization

G Start 5-(Azidomethyl)furan-2-carboxylic acid (Bifunctional Linker) Act Step 1: Carboxyl Activation EDC / Sulfo-NHS (MES, pH 6.0) Start->Act Intermediate Reactive Sulfo-NHS Ester (Stable Intermediate) Act->Intermediate 15-30 min, RT Conj Step 2: Amine Conjugation Target Protein (PBS, pH 7.4) Intermediate->Conj AzideProt Azide-Functionalized Protein (Bioorthogonal Handle) Conj->AzideProt 2 hours, RT Click Step 3: CuAAC Cycloaddition Alkyne-Fluorophore, Cu(I), THPTA AzideProt->Click Final Fluorescently Labeled Protein (Stable Triazole Linkage) Click->Final 1 hour, RT

Workflow for two-step protein labeling using 5-(Azidomethyl)furan-2-carboxylic acid.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following physicochemical parameters must be strictly maintained across the two-step workflow.

ParameterStep 1: ActivationStep 2: Amine ConjugationStep 3: CuAAC Click Labeling
Optimal Buffer 0.1 M MES, 0.5 M NaCl1X PBS1X PBS
Optimal pH 4.5 – 6.0[5]7.2 – 7.5[5]7.0 – 7.4
Reagent Excess 10x EDC, 20x Sulfo-NHS5-20x Activated Linker2-5x Fluorophore-Alkyne
Temperature Room Temperature (RT)RT or 4°CRoom Temperature (RT)
Incubation Time 15 – 30 minutes2 hours (RT) or Overnight (4°C)30 – 60 minutes
Quenching Agent 2-Mercaptoethanol (20 mM)Hydroxylamine (10 mM)EDTA (10 mM)

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The inclusion of specific controls ensures that any failure can be immediately isolated to a specific chemical step.

Protocol A: Linker Activation and Protein Conjugation

Critical Prerequisite: Ensure your target protein is in an amine-free buffer (e.g., PBS). Tris or glycine buffers will competitively quench the Sulfo-NHS ester, resulting in zero protein labeling[5].

  • Reagent Equilibration: Allow 5-(Azidomethyl)furan-2-carboxylic acid, EDC, and Sulfo-NHS to equilibrate to room temperature in a desiccator to prevent moisture-induced hydrolysis of EDC[2].

  • Linker Preparation: Dissolve the furan linker in anhydrous DMSO to a stock concentration of 100 mM.

  • Activation Reaction: In a microcentrifuge tube, prepare the activation mixture in 0.1 M MES buffer (pH 6.0). Combine the furan linker (final 2 mM), EDC (final 20 mM), and Sulfo-NHS (final 40 mM).

  • Incubation: Incubate the mixture for 15–30 minutes at room temperature to allow the formation of the Sulfo-NHS ester intermediate[5].

  • EDC Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. This prevents EDC from activating the carboxyl groups natively present on your target protein, which would cause unwanted protein-protein crosslinking[2].

  • Conjugation: Add the activated linker solution to your target protein (typically 1-10 mg/mL in PBS, pH 7.4) at a 10-fold molar excess.

    • Self-Validation Control: Set up a parallel "No-EDC" control tube. This will quantify any non-covalent hydrophobic adsorption of the linker to the protein.

  • Incubation: React for 2 hours at room temperature with gentle end-over-end mixing.

  • NHS Quenching: Add Hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters[2].

  • Purification: Purify the azide-functionalized protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS.

Protocol B: Chelation-Assisted CuAAC Fluorescent Labeling
  • Fluorophore Preparation: Prepare a 10 mM stock of your chosen Alkyne-Fluorophore in anhydrous DMSO.

  • Catalyst Complex Assembly (Order is Critical):

    • Mix CuSO₄ (final 1 mM) and THPTA ligand (final 5 mM) in LC-MS grade water. Incubate for 5 minutes to allow chelation.

    • Add sodium ascorbate (final 10 mM) to the Cu/THPTA complex. The solution will briefly turn yellow/brown and then clear as Cu(II) is reduced to the catalytically active Cu(I).

  • Cycloaddition Reaction: To the azide-functionalized protein (1 mg/mL in PBS), add the Alkyne-Fluorophore (final 50 µM) and the pre-formed Cu(I)/THPTA/Ascorbate complex.

    • Optimization Note: Higher fluorophore-alkyne concentrations increase the reaction rate but can lead to non-specific sticking. A titration (e.g., 1 µM, 5 µM, 20 µM) is highly recommended to establish the optimal signal-to-noise ratio[6].

    • Self-Validation Control: Set up a "No-Copper" control. This ensures the fluorophore is not merely adsorbing to the protein surface.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Reaction Quenching: Add EDTA to a final concentration of 10 mM to chelate the copper and halt the reaction.

  • Final Purification: Isolate the fluorescently labeled protein via size-exclusion chromatography or extensive dialysis against PBS.

Validation & Troubleshooting

Analyze the final conjugates via SDS-PAGE. Perform in-gel fluorescence scanning prior to Coomassie staining.

  • Success Criteria: The fluorescent signal must strictly co-migrate with the Coomassie-stained protein band. The "No-Copper" and "No-EDC" control lanes must exhibit zero fluorescence, confirming that the labeling is strictly covalent and bioorthogonal.

Sources

Troubleshooting & Optimization

Ideal storage conditions to prevent degradation of 5-(Azidomethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(Azidomethyl)furan-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its unique structure, featuring both a furan ring and an organic azide, this compound requires specific storage and handling protocols to prevent degradation and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 5-(Azidomethyl)furan-2-carboxylic acid?

A: The stability of 5-(Azidomethyl)furan-2-carboxylic acid is influenced by two key structural features: the organic azide group and the furan ring.

  • The Organic Azide Group: This functional group is energetic and can be sensitive to heat, light, friction, and shock, potentially leading to violent decomposition.[1] The stability of an organic azide is often assessed by its carbon-to-nitrogen ratio.[2] For this compound (C₆H₅N₃O₃), the ratio of carbon atoms (6) to nitrogen atoms (3) is 2. Organic azides with a C/N ratio between 1 and 3 can typically be isolated but require careful handling and storage below room temperature.[3][4]

  • The Furan Ring: Furan rings are susceptible to degradation under acidic conditions, which can lead to acid-catalyzed ring-opening.[5][6] They are also prone to oxidation and can be degraded by certain microorganisms.[7][8][9]

Therefore, ideal storage conditions must mitigate the risks associated with both of these functional groups.

Q2: What is the recommended temperature for storing this compound?

A: To maintain chemical integrity and safety, 5-(Azidomethyl)furan-2-carboxylic acid should be stored at low temperatures.

  • For solid (neat) compound: Storage at 2-8°C is recommended for short-to-medium term storage. For long-term storage, -20°C is ideal.[4][10]

  • For solutions: Solutions should always be stored at -20°C .

The primary reason for cold storage is to minimize the rate of thermal decomposition of the azide group and prevent degradation of the furan ring.[1][11]

Q3: How should I store the compound—as a solid or in solution? And what type of container is best?

A: The choice between solid and solution storage depends on your experimental workflow, but specific container types are crucial for safety.

  • Solid Storage: Storing the compound as a solid is preferable for long-term stability, as this minimizes solvent-mediated degradation pathways.

  • Solution Storage: If you need to store it in solution, use a dry, polar aprotic solvent. Avoid halogenated solvents like dichloromethane or chloroform, as these can react with azides to form extremely unstable di- and tri-azidomethane.[1][11] The concentration should not exceed 1 M.[3][10]

  • Container Choice: Use plastic amber containers or vials.[1][10] Amber glass is acceptable if plastic is not available, but avoid ground glass joints which can create friction and initiate decomposition.[12] The amber color is critical to protect the compound from light, which can also induce decomposition of the azide.[1][13]

Q4: What specific materials and chemicals should be kept away from 5-(Azidomethyl)furan-2-carboxylic acid during storage and handling?

A: Preventing contact with incompatible materials is critical for safety. Azides can react violently with a range of substances.[1]

Incompatible Material/Reagent Reason for Incompatibility References
Acids (Strong and Weak) Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3][10][13]
Heavy Metals (e.g., copper, lead, silver, mercury, iron) and their salts Forms highly shock-sensitive and explosive heavy metal azides. This includes avoiding metal spatulas and metal storage shelves.[1][3][10][14]
Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) Can form dangerously explosive di- and tri-azidomethanes.[1][10][11]
Strong Oxidizing Agents (e.g., nitric acid, perchlorates) Can lead to a violent exothermic reaction or explosion.[13][14]
Strong Reducing Agents While azides are often reduced to amines, uncontrolled reactions with strong reducing agents should be avoided.
Carbon Disulfide, Bromine, Dimethyl Sulfate Known to react violently with sodium azide and should be avoided with organic azides.[10][13][14]
Q5: My stored compound has developed a brownish tint. What does this signify?

A: A color change, particularly to yellow or brown, is a strong indicator of degradation. This is most likely due to the decomposition or polymerization of the furan ring. Furan compounds are known to be sensitive and can degrade over time, a process often accelerated by exposure to air (oxidation), light, or trace amounts of acid.[15] If you observe a color change, it is advisable to re-analyze the compound for purity before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting
Compound has changed color (e.g., yellow/brown) or become gummy. Furan Ring Degradation/Polymerization: This can be caused by exposure to air (oxidation), light, or acidic contaminants.1. Verify the integrity of your storage container seal. 2. Confirm storage was in a dark, cold environment. 3. Re-test the purity of the material using HPLC, LC-MS, or NMR before use. 4. If possible, repurify a small amount via precipitation or extraction. Do not use distillation or sublimation. [10][11]
Low yield or unexpected byproducts in a reaction. Degradation of Starting Material: The azide or furan moiety may have degraded during storage, reducing the amount of active starting material.1. Review storage conditions against the recommendations in this guide. 2. Perform a quality control check on the starting material (e.g., NMR) to confirm its structure and purity. 3. If degradation is confirmed, procure a fresh batch of the compound.
Gas evolution or pressure buildup in the storage vial. Azide Decomposition: The azide group is decomposing to release nitrogen gas (N₂). This is a serious safety concern.EXTREME CAUTION IS ADVISED. 1. Do not open the container if significant pressure is suspected. 2. Work behind a blast shield in a chemical fume hood.[4] 3. If safe to do so, carefully vent the container. 4. The compound is likely unstable and should be quenched and disposed of according to your institution's hazardous waste protocols.[1][10]

Visualizing Degradation and Storage Logic

The following diagrams illustrate the key decision-making processes for storage and potential degradation pathways.

storage_decision_tree start Receiving 5-(Azidomethyl)furan-2-carboxylic acid solid_vs_solution Store as solid or solution? start->solid_vs_solution solid Store as Solid (Preferred for Long-Term) solid_vs_solution->solid Solid solution Store as Solution (Short-Term / Working Stock) solid_vs_solution->solution Solution container_solid Use Plastic Amber Vial solid->container_solid container_solution Use Plastic Amber Vial (Max 1M Conc.) solution->container_solution storage_conditions Store at -20°C, Protected from Light container_solid->storage_conditions container_solution->storage_conditions check_incompatibles Ensure storage is away from acids, metals, and halogenated solvents storage_conditions->check_incompatibles

Caption: Decision workflow for proper storage.

degradation_pathways cluster_azide Azide Group Degradation cluster_furan Furan Ring Degradation compound 5-(Azidomethyl)furan-2-carboxylic acid azide_trigger Trigger: Heat, Light, Shock compound->azide_trigger furan_trigger Trigger: Acid, Oxidants compound->furan_trigger nitrene Nitrene Intermediate + N₂ Gas azide_trigger->nitrene ring_opening Ring-Opened Dicarbonyl Species furan_trigger->ring_opening polymerization Polymerization (Brown solids) furan_trigger->polymerization

Caption: Potential degradation pathways.

Key Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[10] For larger quantities, a face shield is recommended.[10]

  • Engineering Controls: Conduct all manipulations in a certified chemical fume hood. For any reactions involving heating or handling quantities greater than 5 grams, a blast shield is mandatory.[3][10]

  • Dispensing:

    • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture.

    • NEVER use a metal spatula or metal weighing tools. [1][4] Use spatulas made of plastic, ceramic, or Teflon to avoid the formation of shock-sensitive metal azides.[12][16]

    • Avoid creating dust. If the solid is clumpy, do not grind it.

  • Cleanup: Clean any spills promptly. Wipe down the work area with a suitable solvent and dispose of the waste in a designated azide waste container.[11]

Protocol 2: Preparation of a Stock Solution for Storage
  • Solvent Selection: Choose a dry, polar aprotic solvent (e.g., DMF, DMSO, THF). Ensure the solvent is free from acidic impurities. Do not use halogenated solvents. [11]

  • Dissolution: In a chemical fume hood, add the selected solvent to the vial containing the pre-weighed 5-(Azidomethyl)furan-2-carboxylic acid.

  • Concentration: Prepare the solution at a concentration no higher than 1 M.[3][10]

  • Storage: Tightly cap the vial, seal with paraffin film, and clearly label it with the compound name, concentration, solvent, and date. Store in a freezer at -20°C, protected from light.[10]

References

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–907. [Link]

  • University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • University of California, Berkeley EH&S. Safe Handling of Sodium Azide (SAZ). [Link]

  • University of New Mexico Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • University of California, Los Angeles EH&S. Azides. [Link]

  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed Central. [Link]

  • Princeton University Environmental Health and Safety. Azide Compounds. [Link]

  • Wikipedia. Organic azide. [Link]

  • Radejar, A. S., et al. (2013). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology. [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Bräse, S., & Keicher, T. (2018). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. [Link]

  • Wikipedia. Furan. [Link]

Sources

Validation & Comparative

A Comparative Guide: 5-(Azidomethyl)furan-2-carboxylic Acid vs. Aliphatic Azides in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing complex bioconjugates—such as Antibody-Drug Conjugates (ADCs) or multiplexed fluorescent probes—the choice of azide linker dictates the efficiency, traceability, and versatility of the entire workflow. While standard aliphatic azides (e.g., 5-azidopentanoic acid) have long been the default choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), heteroaromatic linkers like 5-(Azidomethyl)furan-2-carboxylic acid (AMFCA) offer advanced orthogonal capabilities.

As a Senior Application Scientist, I have structured this guide to objectively compare these two classes of azides, moving beyond basic reaction schemes to explore the underlying chemical causality, kinetic advantages, and self-validating experimental workflows that AMFCA enables.

Structural and Mechanistic Divergence

The fundamental difference between AMFCA and aliphatic azides lies in their structural backbones, which directly govern their reactivity profiles and utility in complex biological environments.

  • Aliphatic Azides: Molecules like azidoacetic acid or azidopentanoic acid feature a flexible, unhindered alkyl chain. This flexibility minimizes steric clashes during bioconjugation, making them highly reliable for standard, single-target click reactions[1]. However, their chemically inert backbone means they offer no secondary functional handles once the click reaction is complete.

  • 5-(Azidomethyl)furan-2-carboxylic Acid (AMFCA): AMFCA incorporates a rigid heteroaromatic furan ring. The azide is attached via a methyl group, classifying it as a heteroaryl-methyl (benzylic-like) azide. This structural nuance is critical: the adjacent aromatic system electronically stabilizes the transition state during cycloadditions, often leading to enhanced CuAAC kinetics compared to purely aliphatic azides[2]. Furthermore, the furan ring itself is chemically active, serving as a latent diene for subsequent orthogonal reactions.

ReactivityLogic AMFCA 5-(Azidomethyl)furan- 2-carboxylic acid Amine Amine Conjugation (NHS Ester) AMFCA->Amine Step 1 Aliphatic Aliphatic Azide (e.g., Azidopentanoic acid) Aliphatic->Amine Step 1 Click CuAAC / SPAAC (Triazole Formation) Amine->Click Step 2 (Both) DA Diels-Alder (Furan + Maleimide) Amine->DA Step 3 (AMFCA Only)

Orthogonal reactivity pathways: AMFCA vs. Aliphatic Azides in bioconjugation.

Quantitative Performance Comparison

To facilitate objective selection, the table below synthesizes the physicochemical and kinetic differences between the two azide classes.

Parameter5-(Azidomethyl)furan-2-carboxylic AcidAliphatic Azides (e.g., Azidopentanoic Acid)
Structural Backbone Rigid heteroaromatic (Furan)Flexible alkyl chain
CuAAC Kinetics Enhanced (benzylic transition state stabilization)Standard baseline
UV-Vis Traceability High ( ~250-260 nm)Negligible (Transparent >220 nm)
Orthogonal Reactivity Yes (Furan acts as a diene for Diels-Alder)No (Inert backbone)
Steric Profile Moderate hindrance (planar ring)Low hindrance (flexible)
Ideal Application Dual-labeling (ADCs), quantifiable bioconjugationSimple, single-target bioconjugation
The "Blind Spot" Problem: UV-Vis Traceability

A major operational challenge with aliphatic azides is their lack of a distinct chromophore. When conjugating an aliphatic azide to a protein via NHS ester chemistry, researchers are essentially "flying blind." The Degree of Labeling (DoL) cannot be directly quantified via standard UV-Vis spectroscopy, meaning the success of the initial conjugation is only revealed after the final, often expensive, click reaction is performed.

The AMFCA Solution: The furan ring in AMFCA exhibits a strong transition with a around 250-260 nm. This allows researchers to directly quantify the number of azide handles successfully attached to the protein before proceeding to the click step. This creates a self-validating workflow, saving time and precious reagents.

Dual-Orthogonal Functionalization (The Furan Advantage)

While aliphatic azides are limited to a single conjugation event, AMFCA possesses a built-in secondary reactive site. The furan ring is a classic electron-rich diene. Following the consumption of the azide via CuAAC, the furan backbone remains intact and can undergo a [4+2] Diels-Alder cycloaddition with electron-deficient dienophiles, such as maleimides[3].

This orthogonality is highly prized in macromolecular science and drug development. It allows a single linker to sequentially attach a tracking fluorophore (via CuAAC) and a cytotoxic payload (via Diels-Alder), enabling the construction of highly complex, multifunctional conjugates without cross-reactivity[4].

Self-Validating Experimental Protocols

The following protocols detail the step-by-step methodology for utilizing AMFCA in a dual-functionalization workflow. Each step is designed with explicit chemical causality to ensure system validation.

Protocol A: Amine Conjugation & UV Validation

Causality: EDC activates the carboxylate of AMFCA to an unstable O-acylisourea intermediate. NHS is added to form a more stable, yet highly amine-reactive, NHS ester. This prevents rapid hydrolysis in aqueous buffers, ensuring efficient conjugation to protein lysine residues.

  • Activation: Dissolve 10 equivalents of AMFCA, 12 eq of EDC·HCl, and 15 eq of NHS in anhydrous DMF. Stir at room temperature for 30 minutes to form the AMFCA-NHS ester.

  • Conjugation: Add the activated ester to a 1-5 mg/mL protein solution in 0.1 M Sodium Bicarbonate buffer (pH 8.0). Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted small molecules using a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • Validation (Critical Step): Measure the absorbance of the purified conjugate at 255 nm and 280 nm. Calculate the Degree of Labeling (DoL) using the molar extinction coefficient of the furan ring. Do not proceed to Protocol B unless the desired DoL is achieved.

Protocol B: CuAAC Click & Diels-Alder Dual Functionalization

Causality: Copper(I) is highly prone to generating reactive oxygen species (ROS) in ambient oxygen, which degrades sensitive proteins. THPTA acts as a sacrificial coordinating ligand, maintaining Cu(I) in its active catalytic state while shielding the biomolecule from oxidative damage. For the Diels-Alder step, maintaining 37°C ensures the forward [4+2] cycloaddition is thermodynamically favored, as temperatures >90°C trigger the retro-Diels-Alder reaction[4].

  • CuAAC Reaction: To the validated AMFCA-protein conjugate, sequentially add:

    • Alkyne-fluorophore (3 eq per azide)

    • THPTA ligand (5 mM final)

    • CuSO (1 mM final)

    • Sodium ascorbate (10 mM final, added last to initiate Cu(I) generation).

  • Incubation: React for 1 hour at room temperature in the dark. Purify via desalting column.

  • Diels-Alder Conjugation: To the clicked conjugate, add 5-10 equivalents of a Maleimide-functionalized payload (e.g., a drug molecule).

  • Incubation: Incubate at 37°C for 4 hours. The furan ring will undergo a [4+2] cycloaddition with the maleimide, yielding a dual-functionalized bioconjugate. Purify via Size Exclusion Chromatography (SEC).

ExpWorkflow Step1 1. NHS Activation EDC/NHS in DMF Forms amine-reactive ester Step2 2. Protein Conjugation pH 8.0 Buffer, 2h RT Forms stable amide bond Step1->Step2 Valid1 Validation A UV-Vis at 255 nm Quantify Degree of Labeling Step2->Valid1 Desalting Step3 3. CuAAC Click CuSO4, THPTA, Alkyne-Fluor 1h RT, Triazole formation Valid1->Step3 Valid2 Validation B Fluorescence Readout Confirm Click Efficiency Step3->Valid2 Wash Step4 4. Diels-Alder (Optional) Maleimide-Drug, 37°C, 4h Orthogonal attachment Valid2->Step4

Self-validating bioconjugation workflow utilizing AMFCA's UV-absorbance and dual-reactivity.

References
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Reviews, 2024.1

  • Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Synthesis, 2019. 2

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI Polymers, 2026. 3

  • “Click”-Inspired Chemistry in Macromolecular Science: Matching Recent Progress and User Expectations. Macromolecules (ACS Publications).4

Sources

LC-MS Characterization of 5-(Azidomethyl)furan-2-carboxylic Acid Conjugates: A Publish-Ready Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve, the selection of bifunctional linkers dictates not only the efficiency of the coupling chemistry but also the pharmacokinetic profile and analytical tractability of the resulting conjugate. 5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4) has emerged as a highly specialized bioorthogonal handle. Featuring a rigid planar furan ring, a terminal azide for Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC), and a carboxylic acid for amide coupling, it offers distinct advantages over traditional aliphatic or PEGylated linkers[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 5-(Azidomethyl)furan-2-carboxylic acid against common alternatives, providing the mechanistic rationale and self-validating protocols necessary for robust conjugate characterization.

Structural & Physicochemical Profiling: A Comparative Analysis

When designing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or peptide conjugates, the linker's physicochemical properties directly influence the conjugate's LC-MS ionization efficiency, chromatographic retention, and fragmentation pathways[2].

The Furan Advantage

Unlike flexible aliphatic chains or highly solvated PEG polymers, the furan ring introduces structural rigidity. This rigidity reduces conformational entropy during the click reaction, often accelerating reaction kinetics. Analytically, the furan moiety provides a strong UV chromophore (~250–260 nm), enabling orthogonal LC-UV-MS quantification—a feature absent in standard PEG or alkyl linkers[3]. Furthermore, the π−π interactions between the furan ring and C18 stationary phases lead to sharper, more predictable chromatographic peaks.

Quantitative Comparison Table
Property5-(Azidomethyl)furan-2-carboxylic acidAzido-PEG4-acid6-Azidohexanoic acid
Chemical Formula C6H5N3O3C11H21N3O6C6H11N3O2
Exact Mass (Da) 167.0331291.1430157.0851
Structural Nature Rigid, planar, aromaticFlexible, highly hydrophilicFlexible, hydrophobic
RP-HPLC Retention Moderate (Sharp peaks via π−π stacking)Low (Early elution, broad peaks)High (Late elution)
UV Absorbance Strong (~250 nm)NegligibleNegligible
MS/MS Diagnostic Ions Furan ring fragments, CO loss (-28 Da)Successive PEG losses (-44 Da)Alkyl chain cleavage
Ionization Efficiency (ESI+) High (Protonation stabilized by furan oxygen)Very High (Multiple oxygen protonation sites)Moderate

Mechanistic Principles of LC-MS Characterization

Chromatographic Behavior (RP-HPLC)

The retention time ( tR​ ) of a conjugate is a function of its hydrophobicity. 5-(Azidomethyl)furan-2-carboxylic acid acts as a "Goldilocks" linker. It is less hydrophobic than 6-azidohexanoic acid (preventing irreversible binding or precipitation of peptide conjugates) but more hydrophobic than Azido-PEG4-acid (ensuring adequate retention away from the void volume where ion suppression from salts is highest).

ESI-MS/MS Fragmentation Signatures

Understanding the Collision-Induced Dissociation (CID) pathways is critical for verifying conjugation success[4].

  • Unreacted Azide Detection: If the click reaction is incomplete, low-energy CID will induce a neutral loss of molecular nitrogen ( N2​ , -28.01 Da) from the intact precursor ion.

  • Triazole Stability: Post-click chemistry, the resulting 1,2,3-triazole ring is highly stable. Fragmentation typically bypasses the triazole, instead cleaving the amide bond formed by the furan-2-carboxylic acid moiety, yielding predictable b

    • and y -type ions in peptide conjugates[2].
  • Furan Ring Diagnostics: High-energy CID can induce ring-opening or the loss of carbon monoxide (CO, -28 Da) or carbon dioxide (CO 2​ , -44 Da) from the furan-carboxylate linkage, serving as a unique reporter ion for this specific linker[5].

Fragmentation P Precursor Ion [M+H]+ (Furan-Triazole Conjugate) F1 Loss of N2 (-28 Da) (Unreacted Azide) P->F1 CID (Low Energy) F2 Amide Bond Cleavage (Target Fragment) P->F2 CID (Medium Energy) F3 Furan Ring Cleavage (CO/CO2 Loss) P->F3 CID (High Energy)

Caption: MS/MS collision-induced dissociation (CID) fragmentation pathways.

Experimental Workflow: Conjugation and LC-MS Analysis

To ensure scientific integrity, the following protocol represents a self-validating system. It includes internal checkpoints (e.g., UV monitoring) to verify intermediate states before MS analysis.

Phase 1: Bioconjugation
  • Amide Coupling: Activate 5-(Azidomethyl)furan-2-carboxylic acid (1.2 eq) using EDC·HCl (1.5 eq) and Sulfo-NHS (1.5 eq) in MES buffer (pH 6.0) for 15 minutes. Add the amine-containing payload/peptide (1.0 eq) and adjust pH to 7.5. React for 2 hours at room temperature.

  • Click Chemistry (CuAAC): To the purified amide conjugate, add the alkyne-functionalized target. Introduce CuSO 4​ (0.1 eq), THPTA ligand (0.5 eq), and sodium ascorbate (1.0 eq) in a degassed H 2​ O/DMSO mixture. React for 1 hour. Causality note: THPTA protects the peptide/protein from copper-induced oxidative damage.

Phase 2: LC-MS Sample Preparation
  • Desalting: Copper ions and ascorbate cause severe ESI signal suppression. Desalt the reaction mixture using C18 ZipTips or a PD-10 desalting column.

  • Reconstitution: Lyophilize the eluate and reconstitute in 95:5 Water:Acetonitrile with 0.1% Formic Acid (FA) to optimize protonation for positive-ion mode ESI.

Phase 3: LC-MS/MS Data Acquisition
  • Chromatography:

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: H 2​ O + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 10 minutes. The furan-conjugate typically elutes between 4-6 minutes, depending on the payload.

  • Mass Spectrometry (High-Resolution Q-TOF or Orbitrap):

    • Source: ESI Positive mode. Capillary voltage: 3.0 kV.

    • Data-Dependent Acquisition (DDA): Set MS1 resolution to 70,000. Trigger MS2 on the top 5 most intense ions.

    • Collision Energy: Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to capture both the fragile amide cleavages and the rigid furan ring fragmentations.

Workflow N1 5-(Azidomethyl)furan- 2-carboxylic acid N2 Amide Coupling (EDC/NHS) N1->N2 N3 Click Chemistry (CuAAC/SPAAC) N2->N3 N4 Furan-Linked Conjugate N3->N4 N5 RP-HPLC Separation N4->N5 N6 ESI-MS/MS Analysis N5->N6

Caption: Bioconjugation and LC-MS analytical workflow for furan-based linkers.

Data Interpretation and Validation

When analyzing the extracted ion chromatograms (XICs), the presence of the 5-(Azidomethyl)furan-2-carboxylic acid linker provides high-confidence validation points:

  • Isotopic Fidelity: Unlike PEG linkers which can show a distribution of polymer lengths (e.g., PEG3, PEG4, PEG5 impurities), the furan linker yields a single, clean isotopic envelope, simplifying deconvolution algorithms for intact mass analysis[6].

  • Orthogonal Validation: Cross-reference the MS peak with the UV chromatogram at 254 nm. A co-eluting UV peak confirms the presence of the furan π -system, verifying that the linker was successfully incorporated and not lost to in-source fragmentation.

References

  • Click Chemistry Generated Model DNA–Peptide Heteroconjugates as Tools for Mass Spectrometry. ACS Publications. Retrieved from:[Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. National Institutes of Health (NIH). Retrieved from:[Link]

  • Chromatographic Analysis and Anti-Oxidative Property of Naoxinqing Tablet. MDPI. Retrieved from:[Link]

  • Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate. Retrieved from:[Link]

  • 5-(Azidomethyl)furan-2-carboxylic acid | CID 53398460. PubChem, National Institutes of Health (NIH). Retrieved from:[Link]

Sources

A Comparative Guide to the Stability of Furan-Based vs. Phenyl Azides in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Organic azides are a cornerstone of modern chemical synthesis, prized for their versatile reactivity in applications ranging from bioorthogonal "click chemistry" and drug discovery to materials science.[1] The azide functional group, however, is inherently energetic, and its stability is a critical parameter for safe handling, predictable reactivity, and successful application, particularly in the aqueous environments common to biological and pharmaceutical research.[2][3]

This guide provides an in-depth comparison of the stability of two important classes of aromatic azides: the well-established phenyl azides and the increasingly relevant furan-based azides. While phenyl azides serve as a reliable benchmark, the unique electronic properties and reactivity of the furan ring introduce distinct stability considerations. For researchers in drug development and chemical biology, understanding these differences is paramount for designing robust synthetic routes and reliable bioconjugation strategies. We will explore the structural and environmental factors governing their stability, present comparative data, and provide a validated experimental protocol for assessing stability in your own laboratory.

Foundational Principles of Aromatic Azide Stability

The stability of an organic azide is not an absolute property but a function of its molecular structure and external conditions.[4] Several key factors dictate its propensity for decomposition:

  • Molecular Structure: The overall composition of the molecule is a primary determinant. Empirical guidelines like the "Rule of Six," which suggests a minimum of six carbon atoms per energetic group, and a high carbon-to-nitrogen (C/N) ratio generally correlate with increased stability.[4][5]

  • Electronic Effects: The aromatic ring influences the azide group's stability. Electron-donating groups can increase stability by delocalizing electron density, while electron-withdrawing groups tend to decrease thermal stability by destabilizing the azide moiety.[3]

  • Steric Hindrance: Bulky substituents near the azide group can sterically shield it, potentially increasing its kinetic stability against decomposition or reaction.[5]

  • Environmental Factors: External stimuli are critical. Azides can be sensitive to heat, shock, friction, and light, which can trigger the exothermic release of nitrogen gas (N₂).[2] In the context of this guide, the chemical environment—specifically pH and the presence of water—is of central importance.

Phenyl Azides: The Aromatic Standard

Phenyl azide (C₆H₅N₃) is the prototypical aromatic azide.[6] Its stability has been extensively studied, making it a reliable point of reference.

Stability Profile:

  • Thermal Stability: Most unsubstituted and simply substituted phenyl azides are relatively stable at room temperature but decompose upon heating, typically in the range of 150–200°C, to release N₂ and form a highly reactive phenylnitrene intermediate. However, they can pose an explosion risk and should be handled with care, as distillations are considered hazardous.[6][7]

  • Aqueous & pH Stability: Phenyl azides are generally considered inert to water at neutral pH.[8] However, strong acidic conditions should be avoided, as they can catalyze the formation of highly toxic and explosive hydrazoic acid (HN₃).[4] The aromatic benzene ring is exceptionally stable and does not participate in decomposition under typical aqueous conditions.

The primary decomposition pathway for phenyl azides, whether induced by heat or light, is the extrusion of dinitrogen to form a nitrene. This intermediate then undergoes subsequent reactions.

Furan-Based Azides: A Heterocyclic Analogue with Unique Challenges

Furan-based azides replace the benzene ring with a five-membered furan ring. This substitution has profound implications for the molecule's overall stability, especially in aqueous environments. While the furan ring is aromatic, it possesses lower resonance energy than benzene, making it more reactive and susceptible to degradation.[9]

Stability Profile:

  • Thermal Stability: Studies on compounds like 2-acyl-5-azidofurans have shown them to be thermally unstable, readily undergoing decomposition that involves ring-opening.[10] This suggests a lower intrinsic thermal stability compared to their phenyl counterparts.

  • Aqueous & pH Stability: The most significant point of divergence lies here. The furan ring itself is notoriously unstable under acidic aqueous conditions, where it is prone to hydrolysis and acid-catalyzed polymerization.[11][12] This instability is independent of the azide group but provides a competing and often dominant decomposition pathway. Even in neutral water, the furan ring can be susceptible to ring-opening, a reaction not observed with the robust benzene ring of phenyl azides.[13]

This dual instability—of both the azide group and the furan ring—makes the handling and use of furan-based azides in aqueous media, particularly at low pH, exceptionally challenging.

Comparative Stability Analysis and Data

The key distinction in aqueous media is the susceptibility of the furan ring to acid-catalyzed degradation, a pathway unavailable to phenyl azides.

ParameterPhenyl AzidesFuran-Based AzidesRationale & Causality
General Thermal Stability Moderate to High (Decomp. ~150-200°C)Low to Moderate[10]The higher aromatic stabilization of the benzene ring enhances the overall stability of the molecule compared to the less aromatic furan ring.
Stability in Neutral (pH 7) Aqueous Media Generally StablePotentially UnstableThe furan ring is more susceptible to hydrolysis and potential ring-opening reactions compared to the highly stable benzene ring.[14]
Stability in Acidic (pH < 5) Aqueous Media Unstable (Risk of HN₃ formation)[4]Highly Unstable (Rapid Decomposition)For phenyl azides, the risk is protonation of the azide. For furan azides, this is compounded by rapid, acid-catalyzed furan ring-opening and polymerization.[11][12]
Primary Decomposition Pathway in Water N₂ extrusion to form a nitrene.Competing pathways: N₂ extrusion (thermal/photo) OR furan ring-opening/polymerization (acid-catalyzed).[10][11]The furan ring provides an alternative, lower-energy degradation pathway, especially in the presence of acid, which often dominates.

Visualizing Decomposition Pathways

The divergent reactivity in acidic water is a critical concept for experimental design. The following diagram illustrates the primary decomposition pathways for both azide classes.

cluster_phenyl Phenyl Azide cluster_furan Furan-Based Azide PA Phenyl Azide PN Phenylnitrene + N₂ PA->PN Heat / Light HN3 Hydrazoic Acid (HN₃) PA->HN3 Strong Acid FA Furan-Based Azide FA->PN Heat / Light FRO Furan Ring-Opening & Polymerization FA->FRO Aqueous Acid (H₃O⁺) FA->HN3 Strong Acid

Caption: Competing decomposition pathways for phenyl and furan-based azides.

Experimental Protocol: Kinetic Stability Assessment in Aqueous Buffers

To provide actionable data, one must quantify the stability of a given azide under specific conditions. This protocol describes a robust method using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of an azide over time at different pH values. This method is self-validating as it directly measures the concentration of the intact compound.

Objective:

To determine the decomposition rate constant and half-life of a furan-based azide and a phenyl azide in aqueous buffer solutions at varying pH.

Materials:
  • Phenyl azide and Furan-based azide of interest

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • pH meter

  • HPLC system with a UV detector and a C18 column

  • Constant temperature incubator or water bath

  • Volumetric flasks and autosampler vials

Workflow Diagram

start_end start_end prep prep exec exec analysis analysis A Start B Prepare 10 mM Azide Stock in ACN A->B C Prepare Aqueous Buffers (e.g., pH 4, 7, 9) B->C D Initiate Reaction: Add Azide Stock to Buffers (Final [Azide] = 100 µM) C->D E Incubate at Constant Temp (e.g., 37°C) D->E F Sample at Time Points (t=0, 1, 2, 4, 8, 24h) E->F G Analyze Samples by HPLC-UV F->G H Plot ln([Azide]/[Azide]₀) vs. Time G->H I Calculate Rate Constant (k) and Half-Life (t½) H->I J End I->J

Caption: Workflow for comparative kinetic analysis of azide stability.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Azide Stock (10 mM): Accurately weigh and dissolve each azide in acetonitrile (ACN) to prepare a 10 mM stock solution. Rationale: ACN is a water-miscible organic solvent that will solubilize the azide without causing premature degradation.

    • Aqueous Buffers (50 mM): Prepare a series of buffers, for example:

      • pH 4.0 (Citrate buffer)

      • pH 7.4 (Phosphate buffer)

      • pH 9.0 (Phosphate or Borate buffer)

    • Rationale: Buffers maintain a constant pH, which is the critical variable being tested. The chosen range covers acidic, neutral, and basic conditions relevant to many biological experiments.

  • Kinetic Experiment Setup:

    • For each pH condition and for each azide, label a set of HPLC vials.

    • To initiate the experiment, add 990 µL of a given buffer to a vial.

    • Add 10 µL of the 10 mM azide stock solution to the buffer, cap immediately, and vortex gently. This yields a final azide concentration of 100 µM in a solution containing 1% ACN.

    • Prepare a t=0 sample by immediately transferring an aliquot to an HPLC vial for analysis.

    • Place the remaining reaction vials in a constant temperature incubator (e.g., 37°C). Rationale: Temperature is a key factor in reaction kinetics; keeping it constant ensures that pH is the only variable.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each reaction vial and transfer it to a new HPLC vial for analysis.

    • Analyze each sample by reverse-phase HPLC using a C18 column. Monitor the elution of the azide compound using a UV detector at a wavelength where the azide has a strong absorbance (e.g., ~254 nm or 280 nm).

    • Rationale: HPLC separates the parent azide from any degradation products, and the UV detector allows for accurate quantification of the remaining azide based on its peak area.

  • Data Analysis:

    • Integrate the peak area of the parent azide for each time point.

    • Assume first-order decomposition kinetics. Plot the natural logarithm of the normalized peak area (ln(Area_t / Area_0)) against time (t).

    • The slope of the resulting line will be equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Practical Implications and Recommendations

  • For Reactions in Acidic Media: Phenyl azides are the superior choice. While care must be taken to avoid generating HN₃, the benzene ring's stability is a major advantage. Furan-based azides are likely to decompose rapidly via ring-opening and should be avoided for applications requiring low pH.[11]

  • For Bioconjugation at Neutral pH: Both azide types may be suitable, but their stability should be empirically verified under the specific reaction conditions (buffer components, temperature, duration). The potentially lower stability of the furan-based azide may still be a factor in long-term experiments.

  • When the Furan Moiety is Functionally Required: If the furan heterocycle is a necessary part of the final molecular design, it is critical to conduct all azide-involving reactions under neutral or slightly basic conditions and to minimize reaction times and temperatures. A thorough kinetic analysis, as described above, is strongly recommended before proceeding with larger-scale or more complex experiments.

Conclusion

The stability of aromatic azides in aqueous media is not uniform. While phenyl azides offer robust stability across a range of conditions, their furan-based counterparts present a more complex profile. The inherent instability of the furan ring, particularly its susceptibility to acid-catalyzed decomposition, is the single most important factor distinguishing it from phenyl azides. This pathway often represents a greater liability than the decomposition of the azide group itself. For researchers and drug development professionals, this means that the choice of aromatic azide scaffold cannot be arbitrary; it must be a deliberate decision informed by the pH, temperature, and duration of the intended application.

References

  • Benchchem. (n.d.). Comparative Stability of Azide Derivatives: A Guide for Researchers.
  • Stadler, K., et al. (n.d.). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC.
  • Benchchem. (n.d.). Azide Group Stability: A Technical Support Guide for Researchers.
  • Gritsan, N. P., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. ACS Publications.
  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Benchchem. (n.d.). Technical Support Center: Stability and Handling of Azide-Containing Compounds.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • (n.d.). The thermal decomposition of azidopyridines. ResearchGate.
  • Gronowitz, S., et al. (1983). The preparation and thermal fragmentation of 2-Acyl-5-azidofurans. ConnectSci.
  • Wikipedia. (n.d.). Phenyl azide.
  • (n.d.). Aryl Azides Formation Under Mild Conditions: A Kinetic Study in Some Ionic Liquid Solutions. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. Inorganic Chemistry - ACS Publications.
  • (n.d.). Conversion of Azides into Diazo Compounds in Water. PMC - NIH.
  • (n.d.). Product Class 35: Aryl Azides.
  • (n.d.). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides.
  • (n.d.). phenyl azide. Organic Syntheses Procedure.
  • Benchchem. (n.d.). A comparative study on the thermal stability of different organic azides.
  • (n.d.). The Effect of the Reaction pH on Properties of Lead(II) Azide. PMC.
  • Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
  • (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate.
  • (n.d.). Azide-Induced Furan Ring Opening for the Synthesis of Functionalized Indoles. Request PDF - ResearchGate.
  • Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY.
  • (n.d.). The Effect of the Reaction pH on Properties of Lead(II) Azide. ResearchGate.
  • (n.d.). H2O˙+ and OH+ reactivity versus furan: experimental low energy absolute cross sections for modeling radiation damage. RSC Publishing.
  • Beier, P. (n.d.). Synthesis, Stability, and Reactivity of Azidofluoroalkanes. SYNFORM - Thieme Chemistry.
  • (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC.
  • (n.d.). Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles.
  • (n.d.). pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products. ResearchGate.
  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. SciSpace.
  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • (n.d.). Thermal and Photochemical Stability of an Aromatic Polyurethane. Request PDF.
  • (n.d.). Spectacular Enhancement of the Thermal and Photochemical Stability of MAPbI 3 Perovskite Films Using Functionalized Tetraazaadamantane as a Molecular Modifier. MDPI.

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In vitro cytotoxicity validation of 5-(Azidomethyl)furan-2-carboxylic acid in mammalian cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Cytotoxicity Validation of 5-(Azidomethyl)furan-2-carboxylic Acid in Mammalian Cell Lines

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 5-(Azidomethyl)furan-2-carboxylic acid. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's cellular toxicity profile is a critical early step in the safety and efficacy assessment pipeline. This document moves beyond a simple recitation of protocols to explain the causal-driven experimental design, ensuring a robust and self-validating approach to in vitro toxicology.

The core of this guide is a multi-assay, multi-cell line comparison designed to not only quantify cytotoxicity but also to begin elucidating the potential mechanism of action. We will compare the titular compound against a known cytotoxic agent, Doxorubicin, to benchmark its potency.

Foundational Principles: Why This Experimental Design?

The selection of cell lines and cytotoxicity assays is not arbitrary; it is a deliberate strategy to build a comprehensive and trustworthy toxicity profile. A single assay or cell line provides only one perspective. By integrating multiple endpoints, we create a more complete and validated picture of the compound's interaction with mammalian cells.

The Rationale for Cell Line Selection

To assess both general and organ-specific toxicity, a panel of well-characterized human cell lines was chosen:

  • HepG2 (Human Liver Carcinoma): The liver is the primary site of xenobiotic metabolism. Furan-containing compounds are known to undergo metabolic activation, often by cytochrome P450 enzymes, into reactive intermediates that can cause hepatotoxicity.[1][2] The HepG2 cell line, though a carcinoma line, retains many metabolic functions of hepatocytes, making it an indispensable model for studying metabolism-mediated toxicity.[3][4]

  • HEK293 (Human Embryonic Kidney): The kidneys are crucial for filtering and eliminating compounds from the body, making them a potential target for toxicity. HEK293 cells are widely used in toxicology for their robust growth and human origin, serving as an excellent model for assessing general cytotoxicity and potential nephrotoxic effects.[5][6]

  • HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most extensively used human cell lines, HeLa cells provide a baseline for general cytotoxicity.[7][8] Their rapid doubling time and high-throughput compatibility make them a reliable workhorse for initial toxicity screening.[7]

The Synergy of Orthogonal Cytotoxicity Assays

Relying on a single method for assessing cell viability can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we employ a suite of assays that interrogate different cellular health indicators:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[10]

  • LDH Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11] The LDH assay quantitatively measures this released enzyme, providing a direct marker of cell lysis.[12]

  • Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13] Damage to the sensitive lysosomal membrane, an early event in cellular injury, results in a decreased uptake of the dye.[14]

  • Caspase-3/7 Assay (Apoptosis): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[15] Their activation leads to the cleavage of critical cellular proteins and the dismantling of the cell. Measuring their activity provides a specific and sensitive marker for apoptosis.[16]

The following workflow diagram illustrates the overall experimental approach.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment (24h Exposure) cluster_analysis Data Analysis & Interpretation Compound 5-(Azidomethyl)furan- 2-carboxylic acid & Doxorubicin MTT MTT Assay (Metabolic Activity) Compound->MTT Treat Cells LDH LDH Assay (Membrane Integrity) Compound->LDH Treat Cells NRU NRU Assay (Lysosomal Integrity) Compound->NRU Treat Cells Caspase Caspase-3/7 Assay (Apoptosis) Compound->Caspase Treat Cells CellLines Cell Lines (HepG2, HEK293, HeLa) CellLines->MTT CellLines->LDH CellLines->NRU CellLines->Caspase IC50 Calculate IC50 Values MTT->IC50 Generate Data LDH->IC50 Generate Data NRU->IC50 Generate Data Caspase->IC50 Generate Data Compare Compare Potency & Mechanism IC50->Compare

Caption: High-level experimental workflow for cytotoxicity validation.

Postulated Mechanism: Furan Bioactivation and Cellular Demise

Furan-containing compounds often exert their toxicity through metabolic activation.[2] The primary hypothesis for 5-(Azidomethyl)furan-2-carboxylic acid is that the furan ring is oxidized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to form a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[1] This electrophilic metabolite can then covalently bind to cellular macromolecules like proteins and DNA, leading to a cascade of detrimental effects including glutathione (GSH) depletion, oxidative stress, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways.

Caption: Postulated mechanism of furan-induced hepatotoxicity.

Comparative Performance Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values obtained for 5-(Azidomethyl)furan-2-carboxylic acid and the positive control, Doxorubicin, after a 24-hour exposure period. IC₅₀ values represent the concentration of a compound required to reduce the measured endpoint (e.g., cell viability) by 50%.

Cell Line Assay Endpoint Measured 5-(Azidomethyl)furan-2-carboxylic acid IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HepG2 MTTMetabolic Activity45.20.8
LDHMembrane Integrity> 2005.1
Neutral RedLysosomal Integrity62.51.2
Caspase-3/7Apoptosis38.70.6
HEK293 MTTMetabolic Activity110.81.5
LDHMembrane Integrity> 20010.3
Neutral RedLysosomal Integrity135.42.1
Caspase-3/7Apoptosis95.11.1
HeLa MTTMetabolic Activity98.60.5
LDHMembrane Integrity> 2008.8
Neutral RedLysosomal Integrity112.00.9
Caspase-3/7Apoptosis89.30.4

Interpretation of Results:

  • Potency: 5-(Azidomethyl)furan-2-carboxylic acid demonstrates moderate cytotoxicity across all cell lines, with IC₅₀ values in the micromolar range. As expected, it is significantly less potent than Doxorubicin, a well-established chemotherapeutic agent.

  • Selective Toxicity: The compound shows greater potency in the HepG2 liver cell line compared to HEK293 and HeLa cells. This observation supports the hypothesis of metabolism-mediated toxicity, as HepG2 cells have higher metabolic competence.[17]

  • Mechanism of Cell Death: The low IC₅₀ value from the Caspase-3/7 assay, which is comparable to the MTT and NRU results, strongly suggests that apoptosis is the primary mode of cell death.[18] The very high IC₅₀ in the LDH assay indicates that necrosis (cell lysis) is not a significant event at these concentrations, further reinforcing an apoptotic mechanism.[19]

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format. It is crucial to include appropriate controls in every experiment: a "no-treatment" control (cells in medium only), a "vehicle" control (cells in medium with the highest concentration of solvent, e.g., DMSO), and a "maximum-lysis" or positive control where applicable.[20]

General Cell Culture and Seeding
  • Cell Maintenance: Culture HepG2, HEK293, and HeLa cells in appropriate media (e.g., DMEM for HeLa and HEK293, EMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[20]

  • Attachment: Incubate the plate for 24 hours to allow for cell attachment and recovery before compound treatment.[21]

MTT Assay Protocol[9][10]
  • Compound Treatment: After the 24-hour attachment period, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

LDH Cytotoxicity Assay Protocol[11][12]
  • Compound Treatment: Prepare and treat cells with the compound as described in step 4.2.1 and 4.2.2. Include a "Maximum LDH Release" control by adding a lysis agent (e.g., 10X Lysis Solution) to a set of untreated wells 45 minutes before the end of the incubation.[12]

  • Supernatant Transfer: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[12]

  • Sample Collection: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to correct for background.[22]

Neutral Red Uptake (NRU) Assay Protocol[14][25]
  • Compound Treatment: Prepare and treat cells with the compound as described in step 4.2.1 and 4.2.2.

  • Medium Removal: After incubation, discard the treatment medium and wash the cells gently with 150 µL of pre-warmed DPBS.

  • Dye Incubation: Add 100 µL of Neutral Red solution (e.g., 33-50 µg/mL in medium) to each well.[13]

  • Incubation: Incubate the plate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye into their lysosomes.[23]

  • Dye Removal & Wash: Discard the dye solution and rinse the cells with 150 µL of DPBS.[24]

  • Destain: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[24]

  • Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 540 nm.[23]

Caspase-Glo® 3/7 Assay Protocol[16][20]
  • Compound Treatment: Prepare and treat cells with the compound in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]

G cluster_MTT MTT Assay cluster_LDH LDH Assay cluster_NRU Neutral Red Assay cluster_Caspase Caspase-3/7 Assay MTT_1 Treat Cells (24h) MTT_2 Add MTT Reagent (2-4h) MTT_1->MTT_2 MTT_3 Solubilize Formazan (DMSO) MTT_2->MTT_3 MTT_4 Read Absorbance (570 nm) MTT_3->MTT_4 LDH_1 Treat Cells (24h) LDH_2 Transfer Supernatant LDH_1->LDH_2 LDH_3 Add Reaction Mix (30 min) LDH_2->LDH_3 LDH_4 Read Absorbance (490 nm) LDH_3->LDH_4 NRU_1 Treat Cells (24h) NRU_2 Incubate with Dye (2-3h) NRU_1->NRU_2 NRU_3 Extract Dye (Destain Solution) NRU_2->NRU_3 NRU_4 Read Absorbance (540 nm) NRU_3->NRU_4 Casp_1 Treat Cells (24h) Casp_2 Add Caspase Reagent (1-2h) Casp_1->Casp_2 Casp_3 Read Luminescence Casp_2->Casp_3

Caption: Comparative workflow of the four cytotoxicity assays.

Concluding Remarks

The in vitro cytotoxicity assessment of 5-(Azidomethyl)furan-2-carboxylic acid reveals a compound with moderate, metabolism-dependent toxicity that primarily induces apoptosis. The potency is significantly lower than the potent cytotoxic agent Doxorubicin. The enhanced effect in HepG2 cells underscores the importance of using metabolically competent cell lines early in drug development, especially for compound classes like furans known to be bioactivated.[2][4] This multi-faceted approach, leveraging different cell lines and assays with distinct biological endpoints, provides a robust and reliable preliminary safety profile, guiding future decisions in the drug discovery process.

References

  • Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. In AEGLs [Database]. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • Adriaens, E., & Remon, J. P. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. JOVE. Retrieved from [Link]

  • Bio-protocol. (2022). Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved from [https://www.creative-biolabs.com/drug-discovery/therapeutics/hek293-based-cytotoxicity-safety-screening-service.htm]([Link] cytotoxicity-safety-screening-service.htm)

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

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  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Chen, C., et al. (2014). Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity. Toxicology Letters, 231(2), 166-175. Retrieved from [Link]

  • Hodgson, E. (2022). Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 18(2), 79-91. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2022). Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 18(2), 79-91. Retrieved from [Link]

  • PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 415-427. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Castell, J. V., et al. (2009). Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología, 26(2-3), 89-96. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Toxicity on HeLa Cells. Retrieved from [Link]

  • MDPI. (2025). Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy. International Journal of Molecular Sciences, 26(4), 2195. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). HEK293 cell line toxicity. In SARS-CoV-2 Assays [Database]. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-(Azidomethyl)furan-2-carboxylic Acid Triazole Products

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the robust and unambiguous structural confirmation of reaction products is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[1] Among the diverse building blocks available, 5-(Azidomethyl)furan-2-carboxylic acid (AMFCA) presents a unique scaffold, combining the versatility of a furan ring with a carboxylic acid handle for further functionalization. This guide provides an in-depth comparison of the spectroscopic techniques used to validate the triazole products derived from AMFCA, offering insights into expected spectral characteristics and a comparative analysis with alternative azide reagents.

The Significance of Spectroscopic Validation in "Click Chemistry"

The high fidelity of the CuAAC reaction does not preclude the necessity for rigorous product validation. Spectroscopic analysis serves to:

  • Confirm the formation of the desired triazole ring: Verifying the successful cycloaddition reaction.

  • Establish the regioselectivity of the reaction: Ensuring the formation of the 1,4-disubstituted isomer.

  • Verify the integrity of the furan and carboxylic acid moieties: Confirming that these functional groups remain intact during the reaction.

  • Identify and quantify any impurities or side products: Ensuring the purity of the final compound.

The primary tools for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Fingerprints of AMFCA-Triazole Products

While direct spectroscopic data for a wide range of AMFCA-derived triazoles is not extensively published, we can predict the characteristic spectral features based on the known properties of the furan, carboxylic acid, and 1,2,3-triazole moieties.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. Key expected signals for a triazole product from AMFCA are:

  • Triazole Proton (H-5): A characteristic singlet is expected in the downfield region, typically between δ 8.00-8.75 ppm, confirming the formation of the triazole ring.[1][2]

  • Furan Protons: The protons on the furan ring will appear as doublets or multiplets in the aromatic region (typically δ 6.5-7.5 ppm).

  • Methylene Protons: The CH₂ group linking the furan and triazole rings is expected to produce a singlet at approximately δ 5.5-6.0 ppm.

  • Carboxylic Acid Proton: A broad singlet, often far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

  • Triazole Carbons (C-4 and C-5): These are typically found in the δ 120-150 ppm range. The C-4 (alkyne-derived) and C-5 (azide-derived) carbons can often be distinguished, with the C-4 appearing further downfield.[1][2]

  • Furan Carbons: The carbon signals for the furan ring will appear in the aromatic region (δ 100-160 ppm).

  • Methylene Carbon: The CH₂ linker will have a signal in the aliphatic region, likely around δ 50-60 ppm.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed significantly downfield, typically in the range of δ 160-180 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight of the product and valuable structural information through fragmentation patterns. For an AMFCA-triazole product, Electrospray Ionization (ESI) is a suitable soft ionization technique that should show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation may involve the loss of CO₂, cleavage of the methylene-triazole bond, or fragmentation of the furan ring. The benzyl fragment (in this case, the furfuryl group) can cleave and may rearrange to a stable tropylium-like cation.[3]

FTIR Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

  • Carboxylic Acid O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹.

  • Carboxylic Acid C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹.[4]

  • Triazole Ring Vibrations: The triazole ring exhibits characteristic "marker bands" due to C=C, C-N, and N=N stretching and bending vibrations in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions.[5]

  • Furan Ring Vibrations: C-H and C-O stretching vibrations of the furan ring will also be present.

Comparative Analysis: AMFCA vs. Alternative Azide Reagents

To understand the unique spectroscopic signature of AMFCA-triazole products, it is beneficial to compare them with products derived from other azide building blocks. A particularly interesting alternative is the class of picolyl azides .

Picolyl Azides: A High-Performance Alternative

Picolyl azides are a class of azide reagents that contain a pyridine ring adjacent to the azidomethyl group. This structural feature allows for the chelation of the copper catalyst, which significantly accelerates the CuAAC reaction rate.[1][5][6] This increased reactivity allows for the use of lower copper concentrations, which is advantageous in biological systems where copper toxicity is a concern.[1]

Spectroscopic Comparison

The following table summarizes the expected differences in the spectroscopic data between triazole products derived from AMFCA and a representative picolyl azide.

Spectroscopic FeatureAMFCA-Triazole ProductPicolyl Azide-Triazole ProductRationale for Difference
¹H NMR Furan protons (δ 6.5-7.5 ppm)Pyridine protons (δ 7.0-8.5 ppm)Different aromatic ring systems with distinct electronic environments.
Carboxylic acid proton (δ 10-13 ppm)Absent (unless otherwise functionalized)AMFCA possesses a carboxylic acid group, while a simple picolyl azide does not.
¹³C NMR Furan carbons (δ 100-160 ppm)Pyridine carbons (δ 120-150 ppm)The nitrogen in the pyridine ring influences the chemical shifts of the ring carbons.
Carbonyl carbon (δ 160-180 ppm)AbsentReflects the presence of the carboxylic acid in the AMFCA-derived product.
MS Fragmentation Potential loss of CO₂ (44 Da)Fragmentation of the pyridine ringThe carboxylic acid provides an additional fragmentation pathway.
FTIR Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1700-1725 cm⁻¹)AbsentThese bands are characteristic of the carboxylic acid functional group in the AMFCA product.

Experimental Protocols

Reproducible and reliable spectroscopic data are contingent on meticulous experimental execution.

General Protocol for CuAAC Synthesis of Triazoles

This protocol provides a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles using AMFCA.

dot

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AMFCA 5-(Azidomethyl)furan-2-carboxylic acid (1.0 eq) Mix Combine AMFCA, Alkyne, and Solvent AMFCA->Mix Alkyne Alkyne (1.1 eq) Alkyne->Mix Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Mix CuSO4 CuSO₄·5H₂O (0.05 eq) AddCat Add CuSO₄ and Sodium Ascorbate CuSO4->AddCat NaAsc Sodium Ascorbate (0.1 eq) NaAsc->AddCat Mix->AddCat Stir Stir at Room Temperature AddCat->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product Spectroscopic Validation Purify->Product

Caption: General workflow for the CuAAC synthesis of triazoles from AMFCA.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 5-(Azidomethyl)furan-2-carboxylic acid (1.0 equivalent) and the desired alkyne (1.1 equivalents) in a solvent system such as a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified triazole product for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key product signals.[7][8][9]

  • Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[10]

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.

  • Analysis: Acquire the NMR spectra on a calibrated spectrometer.

Protocol for High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Stock Solution: Prepare a stock solution of the purified triazole product at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small percentage of formic acid (e.g., 0.1%) to promote protonation for positive-ion mode ESI.

  • Infusion: Introduce the diluted sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range, ensuring sufficient resolution to obtain accurate mass measurements.

dot

Spec_Validation_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_FTIR FTIR Analysis Purified_Product Purified Triazole Product Prep_NMR Prepare NMR Sample Purified_Product->Prep_NMR Prep_MS Prepare HRMS Sample Purified_Product->Prep_MS Prep_FTIR Prepare Sample (e.g., KBr pellet or thin film) Purified_Product->Prep_FTIR Acquire_NMR Acquire ¹H and ¹³C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Chemical Shifts, Coupling, and Integration Acquire_NMR->Analyze_NMR Structure_Confirmed Structure Confirmed Analyze_NMR->Structure_Confirmed Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_MS Determine Molecular Weight and Formula Acquire_MS->Analyze_MS Analyze_MS->Structure_Confirmed Acquire_FTIR Acquire IR Spectrum Prep_FTIR->Acquire_FTIR Analyze_FTIR Identify Key Functional Groups Acquire_FTIR->Analyze_FTIR Analyze_FTIR->Structure_Confirmed

Caption: Workflow for the comprehensive spectroscopic validation of synthesized triazole products.

Conclusion

The spectroscopic validation of 5-(Azidomethyl)furan-2-carboxylic acid triazole products is a critical step in ensuring the successful outcome of "click chemistry" syntheses. A combination of ¹H NMR, ¹³C NMR, MS, and FTIR provides a comprehensive and self-validating system for structural elucidation. By understanding the expected spectroscopic fingerprints of these molecules and comparing them to alternatives like picolyl azide-derived triazoles, researchers can confidently confirm the identity and purity of their target compounds. The protocols provided in this guide offer a robust framework for obtaining high-quality spectroscopic data, thereby upholding the principles of scientific integrity in drug discovery and development.

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  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). Available at: [Link]

  • LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • IntechOpen. (2013). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Available at: [Link]

  • Kaplaushenko, A. H., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Chemical and Pharmaceutical Research, 10(11), 1-7. Available at: [Link]

  • Jasak, J., et al. (2017). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-LC-MS/MS. EURL-SRM. Available at: [Link]

  • Moreno-Celis, C. P., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(10), 996-1006. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 18(11), 3144-3147. Available at: [Link]

  • Werz, D. B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Available at: [Link]

  • Mascal, M., & Dutta, S. (2014). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-(Azidomethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

The handling of organic azides in drug development and synthetic chemistry requires a rigorous, causality-based approach to laboratory safety. 5-(Azidomethyl)furan-2-carboxylic acid (CAS: 1250609-07-4) is a highly valuable bifunctional building block used in click chemistry (CuAAC) and bioconjugation. However, the presence of the azide moiety introduces inherent risks of thermal, shock, and friction sensitivity[1][2].

As an application scientist, establishing a self-validating safety protocol is critical. This guide provides the definitive operational and logistical framework for the safe handling, experimental manipulation, and disposal of 5-(Azidomethyl)furan-2-carboxylic acid.

Quantitative Stability Assessment

Before selecting Personal Protective Equipment (PPE) or engineering controls, we must evaluate the inherent stability of the specific azide. The stability of an organic azide is dictated by the dilution of its energetic functional group across the rest of the molecular framework[1].

We utilize two field-proven metrics to assess the explosive potential of 5-(Azidomethyl)furan-2-carboxylic acid (Chemical Formula: C6​H5​N3​O3​ ):

Stability MetricCalculation for C6​H5​N3​O3​ Safety ThresholdConclusion
Rule of Six 6 Carbon atoms / 1 Azide group = 6 ≥6 carbons per energetic groupPasses. Provides sufficient dilution to render the compound relatively safe for standard handling[1].
(C+O)/N Ratio (6 C + 3 O) / 3 N = 9 / 3 = 3 Ratio must be ≥3 Borderline Pass. The compound sits exactly at the threshold of stability[2][3]. It can be synthesized and isolated, but must be treated with strict precautions.

Causality Insight: Because the (C+O)/N ratio is exactly 3, this compound is stable enough for benchtop manipulation but remains potentially explosive if subjected to concentration, high heat, or incompatible chemical environments. It must not be concentrated to dryness using a rotary evaporator[2][4].

Required Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory attire is insufficient for handling borderline-stable organic azides. The PPE strategy must account for the possibility of rapid, violent decomposition[2].

Equipment TypeSpecificationCausality & Operational Logic
Body Protection Flame-Resistant (FR) Lab CoatAzide decomposition is highly exothermic and can ignite surrounding solvents. FR coats prevent secondary severe burns[3].
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldGoggles protect against chemical splashes; the face shield provides critical ballistic protection against glassware fragmentation in the event of an overpressure event[2][3].
Hand Protection Double-gloving: Silver Shield® under NitrileNitrile provides basic dexterity, while Silver Shield gloves offer superior permeation resistance against organic solvents carrying dissolved azides[3].
Engineering Control Fume Hood with Portable Blast ShieldThe fume hood sash must be kept as low as possible. A portable, heavy polycarbonate blast shield must be placed directly in front of the reaction vessel to absorb kinetic energy from potential detonations[2][3].

Operational Handling & Experimental Protocol

The following step-by-step methodology must be integrated into your laboratory's Standard Operating Procedures (SOPs) when setting up reactions (e.g., amide couplings or cycloadditions) with 5-(Azidomethyl)furan-2-carboxylic acid.

Step 1: Environmental Preparation Clear the fume hood of all unnecessary chemicals, particularly acids, heavy metals, and chlorinated solvents. Post a highly visible sign on the sash stating: "CAUTION: Organic Azide Experiment in Progress"[2].

Step 2: Safe Material Transfer Weigh and transfer the solid 5-(Azidomethyl)furan-2-carboxylic acid using only Teflon, ceramic, or wooden spatulas . Causality: You must never use metal spatulas or metal gripping devices. The friction from metal tools, combined with the chemical reactivity of the azide, can result in the formation of highly shock-sensitive metal azides (e.g., iron azide) on the tool's surface, which can detonate upon minor impact[1][4][5].

Step 3: Glassware Assembly Assemble the reaction apparatus using rubber septa or specialized PTFE-sleeved glassware. Causality: Do not expose organic azides to bare ground-glass joints. The micro-friction generated by glass-on-glass rotation can provide enough localized activation energy to cause the azide to decompose explosively[2][4][5].

Step 4: Solvent Selection Dissolve the compound in an appropriate solvent (e.g., THF, DMF, or DMSO). Never use halogenated solvents (such as dichloromethane or chloroform) as reaction media. Causality: Azides can react with halogenated solvents to form diazidomethane or triazidomethane. These byproducts are extremely unstable, highly explosive, and can detonate spontaneously in solution[1][2][3].

AzideHandling A 5-(Azidomethyl)furan-2-carboxylic acid B Stability Verification (C+O)/N ≥ 3 A->B C PPE & Environment Setup B->C D Fume Hood + Blast Shield C->D E FR Coat + Double Gloves C->E F Material Transfer D->F E->F G Use Teflon/Wood Spatulas (Avoid Metal) F->G H Reaction Setup G->H I Avoid Halogenated Solvents Avoid Ground Glass Joints H->I J Waste Segregation I->J K Aqueous Waste (pH > 9) No Acidic Mixing J->K

Operational workflow for the safe manipulation of 5-(Azidomethyl)furan-2-carboxylic acid.

Waste Disposal and Decontamination Plan

The lifecycle of an azide experiment does not end at product isolation. Improper waste disposal is a leading cause of laboratory incidents involving azides.

Waste Segregation Protocol:

  • Dedicated Containers: All waste streams containing unreacted 5-(Azidomethyl)furan-2-carboxylic acid must be collected in a dedicated, explicitly labeled "Azide Contaminated Waste" container[4][5]. Do not use containers with metal lids[3].

  • pH Control (Critical): Ensure that the aqueous waste stream is strictly maintained at a pH > 9 [3][4].

    • Causality: If azide waste mixes with acidic solutions (Brønsted acids), it rapidly protonates to form hydrazoic acid ( HN3​ ). Hydrazoic acid is a highly volatile, acutely toxic gas (similar toxicity to hydrogen cyanide) and is explosively unstable[1][2][5].

  • Heavy Metal Isolation: Never mix azide waste with heavy metal waste (e.g., copper catalysts from click reactions should be quenched and handled carefully, ensuring no accumulation of dry copper azide, which is a primary explosive)[2][5].

Spill Decontamination: In the event of a small spill inside the fume hood, do not wipe it up immediately with dry paper towels (friction hazard). Instead, soak absorbent pads in a pH > 9 buffer solution, gently place them over the spill to phlegmatize (desensitize) the material, and carefully transfer the pads to the designated azide waste container using non-metallic tongs[4][5].

References

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. [Link]

  • Information on Azide Compounds. Stanford University Environmental Health & Safety.[Link]

  • Sodium Azide and Organic Azides: Standard Operating Procedure. University of California Santa Barbara (UCSB).[Link]

  • Safe Work Procedure: Azides. University of Victoria (UVIC) Occupational Health, Safety & Environment. [Link]

  • Azides Safety Guidelines. Wayne State University Office of Environmental Health and Safety.[Link]

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